Hydroxy-PEG4-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLGZFJGVEDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Hydroxy-PEG4-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydroxy-PEG4-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides step-by-step experimental protocols for its use, and visualizes key experimental workflows.
Core Properties of this compound
This compound, systematically named 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid, is a valuable crosslinking reagent featuring a terminal hydroxyl group and a carboxylic acid group separated by a 4-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and optimizing conjugation strategies, as well as for understanding the behavior of the linker in various experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₇ | [1] |
| Molecular Weight | 266.29 g/mol | [2] |
| CAS Number | 937188-59-5 | [1] |
| Appearance | Viscous liquid | [3] |
| Purity | Typically >95% | [1] |
| Solubility in Water | 684.0 mg/mL (2.57 mol/L) | |
| Solubility in Organic Solvents | Highly soluble in DMSO, DMF, dichloromethane, chloroform, methanol, ethanol, isopropanol, toluene, and THF. | |
| Predicted pKa | 4.28 ± 0.10 | |
| Storage Conditions | Store at -20°C, desiccated. |
Note: The sodium salt of this compound is also commonly used and is more stable for storage and shipping as the free acid can be unstable.
Synthesis of this compound
The synthesis of this compound involves the selective functionalization of a tetraethylene glycol molecule to introduce a hydroxyl group at one terminus and a carboxylic acid at the other. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH)
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Monoprotection of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-protected intermediate.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified intermediate in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
-
Final Purification:
-
Purify the final product by silica gel column chromatography to yield this compound.
-
Experimental Protocols for Bioconjugation
The bifunctional nature of this compound allows for a variety of conjugation strategies. The carboxylic acid is typically activated for reaction with primary amines, while the hydroxyl group can be derivatized for further reactions.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or antibody, using EDC and NHS.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound (e.g., 10-fold molar excess relative to the protein) in Activation Buffer.
-
Add EDC (e.g., 2-5 fold molar excess over this compound) to the linker solution.
-
Immediately add NHS (e.g., 2-5 fold molar excess over this compound) to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes. The activated linker should be used immediately.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the protein in the Coupling Buffer.
-
Add the freshly prepared activated Hydroxy-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and by-products using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Derivatization of the Hydroxyl Group
The terminal hydroxyl group can be converted into a more reactive functional group, such as a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Tosylation:
-
Add triethylamine (2-3 equivalents) or pyridine to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise, keeping the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting tosylated PEG linker can be used in subsequent reactions, for example, with azides, thiols, or other nucleophiles.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for conjugating this compound to a biomolecule.
Caption: Derivatization of the hydroxyl group of this compound.
Applications in Drug Development
This compound is a versatile tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The carboxylic acid can be conjugated to an amine on the antibody, while the hydroxyl group can be modified to react with the drug payload. The PEG spacer enhances the solubility and stability of the ADC.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The flexibility and length of the PEG chain are critical for optimizing the formation of the ternary complex.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols can serve as a starting point for the successful implementation of this versatile linker in a variety of bioconjugation applications.
References
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Hydroxy-PEG4-acid, also known as 11-hydroxy-3,6,9-trioxaundecanoic acid, is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in biomedical research and drug development.[1] Its structure, featuring a terminal hydroxyl group and a terminal carboxylic acid connected by a tetraethylene glycol spacer, provides versatile handles for conjugation.[1][2][3] The hydroxyl group can be further modified, while the carboxylic acid allows for straightforward coupling to amine-containing molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation facilitated by activators like EDC or DCC.[2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates. This guide provides a detailed overview of the common synthetic and purification strategies for this valuable linker.
Synthesis of this compound
The primary route for synthesizing this compound involves the selective oxidation of one of the terminal primary alcohols of tetraethylene glycol (TEG) to a carboxylic acid. A common and cost-effective method for this transformation is the Jones oxidation. This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid in situ. The reaction is typically performed in acetone and is known for its rapid and efficient conversion of primary alcohols to carboxylic acids.
While the reaction can be performed on unprotected TEG, careful control of stoichiometry is required to minimize the formation of the dicarboxylic acid byproduct. An alternative approach involves using a starting material where one hydroxyl group is protected, allowing for unambiguous mono-oxidation.
Key Reaction Parameters
| Parameter | Typical Value/Condition | Purpose |
| Starting Material | Tetraethylene glycol (HO-(CH₂CH₂O)₄-H) | PEG backbone provider |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄/H₂O) | Oxidizes the primary alcohol to a carboxylic acid |
| Solvent | Acetone | Dissolves the PEG starting material |
| Reaction Temperature | 0°C to Room Temperature | To control the exothermic reaction |
| Reaction Time | Several hours to overnight | To ensure complete conversion |
| Quenching Agent | Isopropanol | To destroy excess oxidant |
Synthesis Pathway Overview
Caption: Synthesis of this compound via Jones oxidation of tetraethylene glycol.
Experimental Protocol: Jones Oxidation of Tetraethylene Glycol
This protocol is a representative example for the synthesis of PEG-carboxylates.
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Preparation of Jones Reagent: In a beaker cooled in an ice-water bath, dissolve chromium trioxide (CrO₃) in water. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) while stirring, maintaining a low temperature. The resulting solution is the Jones Reagent. Safety Note: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme caution using appropriate personal protective equipment and dispose of waste properly.
-
Reaction Setup: Dissolve tetraethylene glycol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Oxidation: Add the prepared Jones Reagent dropwise to the stirred acetone solution of tetraethylene glycol. The rate of addition should be controlled to keep the internal temperature below 35°C. The reaction mixture will turn from orange to a green-blue color as the Cr(VI) is reduced to Cr(III). Continue the addition until the orange color persists, indicating an excess of the oxidant.
-
Quenching: After the reaction is complete (monitored by TLC or other methods), quench the excess Jones Reagent by adding isopropanol dropwise until the green color is restored.
-
Work-up and Extraction: Add water to the reaction mixture and extract the product multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and a saturated sodium chloride (brine) solution to remove inorganic salts and residual acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification of this compound
The crude product from the synthesis contains the desired this compound, unreacted tetraethylene glycol, the dicarboxylic acid byproduct, and residual chromium salts. A multi-step purification strategy is essential to achieve high purity (typically >95%).
Purification Techniques
| Technique | Principle | Purpose |
| Precipitation | Differential solubility. The PEG derivative is precipitated from a solution by adding a non-polar anti-solvent (e.g., diethyl ether, hexane). | Bulk removal of some impurities. Simple and low-cost initial purification step. |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on pH and polarity. | At a basic pH, the carboxylate salt is water-soluble, while the neutral diol is more soluble in organic solvents. Acidification allows back-extraction of the acid into an organic solvent. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. The negatively charged carboxylate group binds to an anion-exchange resin. | Highly effective for separating the desired mono-acid from the neutral diol (unreacted) and the di-acid (which binds more strongly). |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (molecular size). | Efficient for removing low molecular weight impurities, such as salts and residual solvents. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Often used for final polishing and analysis of purity. |
Purification Workflow
Caption: Multi-step purification workflow for isolating high-purity this compound.
Experimental Protocol: Purification by Ion-Exchange Chromatography
This protocol describes the key chromatographic step for isolating the mono-acid.
-
Resin Preparation: Select a suitable anion-exchange resin (e.g., DEAE-Sepharose or a quaternary ammonium-based resin). Equilibrate the column with a starting buffer at a pH where the carboxylic acid is deprotonated and negatively charged (e.g., a phosphate or Tris buffer at pH 7-8).
-
Sample Loading: Dissolve the partially purified product from the extraction step in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer. Unreacted, neutral tetraethylene glycol will not bind to the resin and will be washed out.
-
Elution: Elute the bound species using a gradient of increasing ionic strength (e.g., a linear gradient of 0-1 M NaCl in the starting buffer) or by decreasing the pH. The mono-acid will elute first, followed by the more strongly-bound di-acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or NMR to identify those containing the pure this compound.
-
Desalting: Pool the pure fractions and remove the buffer salts. This can be achieved by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
-
Final Product: Lyophilize or concentrate the desalted solution to obtain the final product as a pure solid or oil.
Characterization and Quality Control
The final product's identity and purity must be confirmed using analytical techniques.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure by identifying characteristic peaks for the PEG backbone, the methylene group adjacent to the carboxylic acid, and the terminal alcohol group. Purity can be estimated from the integration of these peaks. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound (Expected: 266.29 g/mol ). |
| FTIR Spectroscopy | Shows characteristic absorption bands for the O-H stretch (both alcohol and carboxylic acid), C-O stretch (ether), and C=O stretch (carboxylic acid). |
| HPLC | Determines the purity of the final product. |
| Acid-Base Titration | Quantifies the number of carboxylic acid groups per molecule. |
Typical Product Specifications
| Parameter | Specification | Source |
| CAS Number | 937188-59-5 | |
| Molecular Formula | C₁₁H₂₂O₇ | |
| Molecular Weight | 266.29 g/mol | |
| Appearance | Colorless to light yellow liquid/oil | |
| Purity (by NMR/HPLC) | ≥95% | |
| Purity (Example CoA) | 97.0% (by NMR) |
References
An In-depth Technical Guide to Hydroxy-PEG4-acid
Abstract
Hydroxy-PEG4-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a heterobifunctional linker, playing a critical role in modern bioconjugation, research, and drug development. This monodispersed compound, characterized by a precise chain length, features a terminal hydroxyl group and a terminal carboxylic acid group separated by a tetraethylene glycol spacer.[1] This distinct architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols for its use.
Core Properties and Structure
This compound is a clear, viscous liquid at room temperature. Its heterobifunctional nature, combined with the hydrophilic PEG spacer, enhances the aqueous solubility of the resulting conjugates, which is highly beneficial for biological applications.[1][3]
Chemical Structure
The molecule consists of a tetraethylene glycol (PEG4) backbone, with a hydroxyl (-OH) group at one terminus and a propanoic acid group (-CH2CH2COOH) at the other.
-
IUPAC Name : 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
-
Synonyms : HO-PEG4-CH2CH2COOH, 1-Hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid
Physicochemical Data
The quantitative properties of this compound and its commonly used sodium salt are summarized below. The sodium salt form is often preferred for storage as the free acid can be unstable and prone to polymerization.
| Property | This compound | This compound sodium salt |
| Molecular Formula | C₁₁H₂₂O₇ | C₁₁H₂₁NaO₇ |
| Molecular Weight | 266.29 g/mol | 288.3 g/mol |
| Exact Mass | 266.1366 Da | --- |
| CAS Number | 937188-59-5 | 2468714-92-1 |
| Purity | Typically >95% | Typically >95% |
| Appearance | Liquid | Solid |
| Storage Condition | -20°C | -20°C |
Reactivity and Applications
The utility of this compound stems from its two distinct functional groups, which allow for orthogonal or sequential conjugation strategies.
-
Carboxylic Acid (-COOH) : This group readily reacts with primary amines (-NH₂) in the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form a highly stable amide bond. This is the most common reaction for attaching the linker to proteins, peptides, or other amine-containing molecules.
-
Hydroxyl (-OH) : The terminal hydroxyl group provides a secondary site for modification. It can be further derivatized or replaced with other reactive moieties for subsequent conjugation steps.
This dual reactivity makes it a staple in constructing complex molecular architectures.
Caption: Logical workflow for using this compound in ADC and PROTAC synthesis.
Experimental Protocols
The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) using EDC/NHS chemistry.
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer : Amine-free buffer, e.g., 20mM Sodium Phosphate, 150mM NaCl, pH 7.4 (PBS) or 100mM MES buffer, pH 4.5-6.0. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Organic Solvent : Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions.
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure: Two-Step NHS Ester Formation and Conjugation
This two-step protocol minimizes protein-protein crosslinking by first activating the carboxylic acid with EDC/NHS and then adding the amine-containing target molecule.
Step 1: Activation of this compound
-
Prepare Stock Solutions : Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation. Prepare a stock solution of this compound in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS in the chosen reaction buffer or anhydrous solvent immediately before use.
-
Activation Reaction : In a microfuge tube, dissolve this compound in the reaction buffer. Add a molar excess of NHS, followed by a molar excess of EDC. A common starting ratio is 1:1.5:1.5 (PEG-acid:NHS:EDC).
-
Incubation : Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.
Step 2: Conjugation to Amine-Containing Molecule
-
Prepare Target Molecule : Dissolve the protein or other target molecule in the reaction buffer.
-
Conjugation : Add the activated NHS-ester solution from Step 1 to the target molecule solution. The molar ratio of the PEG-linker to the target molecule will depend on the desired degree of labeling and should be optimized empirically.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding a small amount of an amine-containing quenching buffer (e.g., Tris or hydroxylamine) to consume any unreacted NHS-ester.
-
Purification : Remove excess, unreacted PEG linker and byproducts using a suitable method such as dialysis, spin filtration, or size-exclusion chromatography.
Caption: Experimental workflow for a two-step protein conjugation with this compound.
Storage and Handling
-
Storage : Both the free acid and its sodium salt should be stored at -20°C, desiccated.
-
Handling : Due to the low melting point of many PEG reagents, it is often easier to handle them by first creating a stock solution in an anhydrous organic solvent like DMSO or DMF. To minimize air exposure and moisture contamination, it is recommended to work under an inert gas (e.g., argon or nitrogen) and use a syringe to handle stock solutions.
References
solubility of Hydroxy-PEG4-acid in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG4-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery systems, and proteomics. Understanding the solubility of this reagent is critical for its effective application in both aqueous and organic media, ensuring reaction efficiency and reproducibility.
Core Concepts in Solubility
This compound (1-Hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid) possesses a unique structure comprising a terminal hydroxyl group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer. This configuration dictates its solubility profile. The PEG spacer is the primary determinant of its aqueous solubility, while the terminal functional groups also contribute to its interactions with various solvents. The hydrophilic PEG spacer is known to increase the solubility of molecules in aqueous media[1][2][3][4][5].
Aqueous Solubility
This compound is characterized by its high solubility in aqueous solutions. The repeating ethylene glycol units in the PEG4 spacer readily form hydrogen bonds with water molecules, facilitating its dissolution. While precise quantitative data is not widely published, it is expected to be miscible with water and common aqueous buffers such as phosphate-buffered saline (PBS), TRIS, and HEPES. The terminal carboxylic acid can be ionized depending on the pH of the solution, which can further enhance aqueous solubility, particularly in its salt form.
Organic Solvent Solubility
The amphiphilic nature of this compound, imparted by the polyether backbone and the polar terminal groups, allows for its solubility in a range of polar organic solvents. This property is crucial for reaction conditions where non-aqueous environments are required.
Summary of Qualitative Solubility
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous | Water, PBS, TRIS, HEPES | High / Miscible |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Miscible |
| Non-Polar | Hexane, Toluene | Low / Insoluble |
Note: This table is based on the general properties of short-chain PEG derivatives and related compounds. It is strongly recommended to experimentally determine solubility for specific applications.
Experimental Protocols
To ascertain the precise solubility of this compound in a specific solvent or buffer system, the following experimental protocols can be employed.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the sample at a high speed to pellet the undissolved solute.
-
-
Sample Analysis:
-
Carefully extract an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Quantify the concentration of the dissolved this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the concentration of the analyte in the supernatant.
-
Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of the apparent solubility and is suitable for screening multiple solvents or buffer conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform a serial dilution of the stock solution with the test solvent or buffer.
-
-
Precipitation Monitoring:
-
Allow the plate to equilibrate for a shorter period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Signaling Pathways and Logical Relationships
In the context of bioconjugation, the solubility of this compound is a critical parameter that influences the efficiency of subsequent reactions. The following diagram illustrates the logical relationship between solubility and successful bioconjugation.
Caption: Impact of Solubility on Bioconjugation Success.
References
Hydroxy-PEG4-acid as a Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG4-acid, a heterobifunctional linker increasingly utilized in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, provides quantitative data on its performance, outlines experimental protocols for its application, and presents visualizations of relevant biological pathways and experimental workflows.
Core Concepts: The Role of this compound in Bioconjugation
This compound is a chemical linker featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a discrete four-unit polyethylene glycol (PEG) chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.
Mechanism of Action:
The primary mechanism of action of this compound as a linker revolves around the distinct reactivity of its terminal functional groups.
-
Carboxylic Acid Group: The carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated ester readily reacts with primary amines, such as the lysine residues on antibodies or other proteins, to form a stable amide bond. This reaction is highly efficient under mild physiological conditions.
-
Hydroxyl Group: The terminal hydroxyl group provides a secondary site for conjugation. It can be further modified to introduce other functionalities or can be directly coupled to other molecules, for instance, through esterification or etherification reactions. This orthogonality is crucial for multi-step synthesis strategies.
-
PEG4 Spacer: The polyethylene glycol (PEG) spacer imparts several beneficial properties to the resulting conjugate. Its hydrophilic nature can enhance the aqueous solubility of hydrophobic payloads and reduce aggregation of the final bioconjugate[1]. The flexibility of the PEG chain provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of each component[2].
Quantitative Data on Linker Performance
The performance of a linker is critical to the efficacy and safety of a bioconjugate. While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data for similar short-chain PEG linkers used in ADCs and other bioconjugates.
Table 1: Representative Conjugation Efficiency of Amine-Reactive PEG Linkers
| Linker Type | Coupling Chemistry | Biomolecule | Molar Ratio (Linker:Biomolecule) | Conjugation Yield (%) | Reference |
| NHS-PEG-Maleimide | Amine-Thiol | Antibody | 10:1 | ~70-90 | [3] |
| NHS-PEG-Azide | Amine-Click | Antibody | 20:1 | >95 | [3] |
| Hydroxy-PEG-Acid (activated) | Amine (via EDC/NHS) | Polymer | N/A | ~20-70 | [4] |
Note: Yields are highly dependent on reaction conditions, the specific biomolecule, and purification methods.
Table 2: Stability and Half-Life of PEGylated Bioconjugates
| Bioconjugate | Linkage Type | PEG Length | In Vitro Stability (Plasma, 37°C) | In Vivo Half-Life | Reference |
| PEGylated Protein | Amide | 10 kDa | Stable (>7 days) | 350-400 min | |
| ADC (Val-Cit Linker) | Peptide | - | t1/2 = 36 h | N/A | |
| PEGylated F(ab')2 | Thioether | 20 kDa | Stable | 71.41 h | |
| Amide Bond (General) | Amide | N/A | Generally stable under physiological pH | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar heterobifunctional linkers.
Protocol for Antibody Conjugation using this compound
This protocol describes the conjugation of a payload containing a primary amine to an antibody using this compound as the linker.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1M Tris-HCl, pH 8.0
-
Desalting columns
-
Reaction Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).
-
In a microfuge tube, add the desired molar excess of this compound to the Reaction Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS over the linker.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution. A typical molar excess of linker to antibody is 10-20 fold.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Conjugation of Payload:
-
Dissolve the amine-containing payload in DMSO.
-
Add the payload solution to the antibody-linker conjugate. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess linker, payload, and reaction byproducts.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol for Solid-Phase Peptide Synthesis with a PEG Linker
This protocol outlines the general steps for incorporating a PEG linker during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Wang resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using the deprotection solution.
-
Peptide Elongation: Continue coupling subsequent Fmoc-protected amino acids according to the desired peptide sequence.
-
Linker Incorporation:
-
After the desired peptide sequence is assembled, deprotect the N-terminal Fmoc group.
-
Activate the carboxylic acid of this compound using a coupling reagent.
-
Couple the activated linker to the N-terminus of the peptide on the solid support.
-
-
Cleavage and Deprotection: Cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Purification: Purify the crude peptide-PEG conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of a HER2-Targeting ADC
The following diagram illustrates the mechanism of action of an Antibody-Drug Conjugate targeting the HER2 receptor in breast cancer cells. The linker, such as one derived from this compound, plays a crucial role in connecting the antibody to the cytotoxic payload.
Caption: Mechanism of action of a HER2-targeting Antibody-Drug Conjugate.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate
This diagram outlines the key steps in the synthesis of an ADC using a heterobifunctional linker like this compound.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Logical Relationship: PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as one derived from this compound, induces the degradation of a target protein.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
Navigating the Biological Landscape: A Technical Guide to the Biocompatibility and Toxicity of Hydroxy-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-acid, a discrete polyethylene glycol (PEG) derivative, is a heterobifunctional linker increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature offer precise control over spacing and solubility in novel therapeutic constructs. As with any component of a therapeutic agent, a thorough understanding of its biocompatibility and potential toxicity is paramount. This guide provides an in-depth technical overview of the biocompatibility and toxicity profile of this compound, drawing upon available data for structurally related short-chain PEGs to establish a robust safety assessment framework. It is important to note that while specific biocompatibility and toxicity studies on this compound are not extensively available in public literature, the data presented for analogous molecules provide a strong basis for its anticipated biological behavior.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₇ | N/A |
| Molecular Weight | 266.29 g/mol | N/A |
| Structure | HO-(CH₂)₂-(O(CH₂)₂)₃-O-(CH₂)₂-COOH | N/A |
| Appearance | Liquid | N/A |
| Solubility | Soluble in water and most organic solvents. | [1][2] |
In Vitro Cytotoxicity Assessment
The initial evaluation of a novel compound's biological impact often begins with in vitro cytotoxicity assays. These tests expose mammalian cell lines to the compound and measure cellular responses such as viability, proliferation, and metabolic activity. For short-chain PEGs, a range of studies have been conducted, providing insights into the likely cytotoxic profile of this compound.
Summary of In Vitro Cytotoxicity Data for Short-Chain PEGs
| PEG Derivative | Cell Line(s) | Concentration | Observed Effect | Reference |
| PEG 400 | Caco-2 | 4 w/v% | Significant toxicity (45% cell viability) | [3] |
| PEG 400 & PEG 2000 | HeLa, L929 | 5 mg/mL | Almost non-cytotoxic | [3] |
| Triethylene Glycol (TEG) | L929 | High concentrations | Toxic | [4] |
| PEG-COOH | HT-29 | Up to 200 mM | No significant cytotoxicity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HeLa, L929) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Workflow for MTT Cytotoxicity Assay.
In Vivo Toxicity Assessment
To understand the systemic effects of a compound, in vivo studies in animal models are essential. These studies provide data on acute and chronic toxicity, target organ toxicity, and establish safe dosage levels. For short-chain PEGs, several in vivo studies have been conducted, primarily in rodents.
Summary of In Vivo Toxicity Data for Short-Chain PEGs
| Compound | Species | Route | Dose | Observation | Reference |
| PEG-4 | Rat | Oral (LD50) | 32.77 g/kg | Low acute toxicity | |
| PEG-4 | Rat | Oral (33 days) | Up to 2 g/kg/day | No signs of toxicity | |
| Triethylene Glycol | Rat | Oral (LD50) | 15-22 g/kg | Low acute toxicity | |
| Triethylene Glycol | Rat | Oral (2 years) | 4% in diet | No signs of toxicity |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach that minimizes the number of animals required to estimate the LD50.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Initial Dosing: Administer a starting dose of this compound to one animal. The dose is selected based on available data, with a default of 175 mg/kg if no data is available.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Dose Progression: The dose progression factor is typically 3.2.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
Workflow for Acute Oral Toxicity Study.
Immunogenicity
The potential for a molecule to elicit an immune response is a critical safety consideration. Polyethylene glycol, while generally considered to have low immunogenicity, can in some cases, particularly with high molecular weight PEGs or in conjugated forms, induce the production of anti-PEG antibodies. For short-chain PEGs like this compound, the risk of immunogenicity is considered to be very low.
Factors that can influence the immunogenicity of PEGylated compounds include:
-
Molecular Weight: Higher molecular weight PEGs are more likely to be immunogenic.
-
Structure: Branched PEGs may have different immunogenic profiles than linear PEGs.
-
Conjugation Partner: The molecule to which PEG is attached can significantly impact the overall immunogenicity of the conjugate.
-
Pre-existing Antibodies: Some individuals may have pre-existing anti-PEG antibodies, which can affect the clearance and efficacy of PEGylated therapeutics.
Factors Influencing PEG Immunogenicity.
Metabolism and Clearance
Short-chain PEGs are generally expected to be rapidly cleared from the body, primarily through renal excretion. The metabolic pathway for PEGs involves the oxidation of the terminal alcohol groups.
Proposed Metabolic Pathway of this compound.
Conclusion and Future Directions
Based on the available data for structurally similar short-chain polyethylene glycols, this compound is anticipated to have a favorable biocompatibility and low toxicity profile. It is expected to exhibit low in vitro cytotoxicity and low acute in vivo toxicity. The risk of immunogenicity is predicted to be minimal. However, as a crucial component in the development of novel therapeutics, a comprehensive and direct safety evaluation of this compound is warranted.
Future studies should include:
-
Direct in vitro cytotoxicity testing of this compound across a panel of relevant human cell lines.
-
Comprehensive in vivo toxicity studies , including acute, sub-chronic, and chronic toxicity assessments.
-
Genotoxicity and mutagenicity assays to rule out any potential for genetic damage.
-
Immunogenicity studies in appropriate animal models to confirm the low immunogenic potential.
-
Pharmacokinetic studies to determine the precise absorption, distribution, metabolism, and excretion profile of this compound.
The generation of this specific data will provide a definitive safety profile for this compound, further enabling its confident application in the development of next-generation therapeutics.
References
- 1. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Stability of Hydroxy-PEG4-acid Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of Hydroxy-PEG4-acid, a heterobifunctional linker critical in bioconjugation and drug delivery systems. The stability of this molecule is paramount to ensuring the integrity and efficacy of the final conjugate. This document outlines the inherent stability of its core components—the tetraethylene glycol backbone and the terminal carboxylic acid—under various pH conditions. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented behavior of polyethylene glycols (PEGs) and carboxylic acids/esters to provide a robust stability profile. Furthermore, detailed experimental protocols are provided to enable researchers to perform tailored stability studies.
Introduction to this compound
This compound, with a chemical formula of C10H20O7, is a valuable linker molecule featuring a terminal hydroxyl group and a carboxylic acid, connected by a tetraethylene glycol spacer. This structure allows for the sequential conjugation of two different molecules, making it a staple in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The stability of this linker is a critical quality attribute, as its degradation can lead to the premature cleavage of conjugated payloads, potentially impacting efficacy and safety.
The core structure of this compound consists of two key functionalities that dictate its stability:
-
Polyethylene Glycol (PEG) Backbone: Comprised of ether linkages, the PEG chain is generally recognized for its high stability across a broad pH range.
-
Carboxylic Acid Terminus: This functional group can be conjugated to other molecules via ester or amide bonds. The stability of the resulting linkage is highly dependent on the pH of the environment.
Chemical Stability Profile
The overall stability of this compound is a composite of the stability of its ether backbone and the reactivity of its carboxylic acid group, particularly when it forms an ester or amide bond.
Stability of the Polyethylene Glycol Backbone
The ether bonds constituting the backbone of the PEG chain are chemically robust and not susceptible to hydrolysis under typical aqueous conditions, across a wide pH range (acidic, neutral, and basic). However, the PEG backbone can be susceptible to oxidative degradation over extended periods, especially when exposed to heat, light, and transition metal ions. This oxidative degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.
Key Considerations for PEG Backbone Stability:
-
pH: Generally stable from acidic to basic pH.
-
Oxidation: Susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can result in the formation of impurities such as formaldehyde and formic acid.[1]
-
Storage: To minimize oxidative degradation, it is recommended to store this compound and its conjugates in the dark, at low temperatures, and under an inert atmosphere.
Stability of the Carboxylic Acid and its Derivatives
The carboxylic acid group of this compound is stable in its free form. However, its primary utility is in forming covalent linkages, most commonly ester and amide bonds. The stability of these bonds is highly pH-dependent.
-
Ester Linkages: Ester bonds are known to be labile and susceptible to hydrolysis. This hydrolysis can be catalyzed by both acids and bases.
-
Acidic Conditions: Under acidic conditions, the ester linkage can undergo hydrolysis to regenerate the carboxylic acid and the corresponding alcohol. This process is generally slower than base-catalyzed hydrolysis.
-
Neutral Conditions (pH ~7.4): Ester hydrolysis still occurs at physiological pH, albeit at a slower rate compared to acidic or basic conditions.
-
Basic Conditions: In the presence of a base (saponification), the hydrolysis of esters is typically rapid and irreversible, yielding a carboxylate salt and an alcohol.
-
-
Amide Linkages: Amide bonds are significantly more stable to hydrolysis than ester bonds across a wide pH range. Cleavage of amide bonds generally requires more extreme conditions (e.g., strong acid or base and high temperatures).
Quantitative Stability Data (Illustrative)
While specific, publicly available quantitative stability data (e.g., half-life, degradation rate constants) for this compound is limited, the following tables summarize the expected stability based on the general chemical principles of its constituent parts. Researchers should determine the precise stability of their specific conjugate through experimental studies.
Table 1: General Stability of this compound Core Structures at 25°C
| pH Range | Condition | PEG Ether Backbone Stability | Carboxylic Acid Stability (Unconjugated) | Ester Linkage Stability (Formed from Carboxylic Acid) | Amide Linkage Stability (Formed from Carboxylic Acid) |
| 1-3 | Acidic | High | High | Low (Susceptible to Hydrolysis) | Moderate to High |
| 4-6 | Weakly Acidic | High | High | Moderate (Hydrolysis Rate Decreases) | High |
| 7-8 | Neutral/Slightly Basic | High | High | Moderate (Susceptible to Hydrolysis) | High |
| 9-14 | Basic | High | High | Very Low (Rapid Hydrolysis) | Moderate to High |
Table 2: Factors Influencing the Degradation of this compound and its Conjugates
| Factor | Effect on PEG Backbone | Effect on Ester Linkage | Mitigation Strategies |
| Low pH (<4) | Minimal | Increased rate of hydrolysis | Buffer formulation at optimal pH |
| High pH (>8) | Minimal | Significantly increased rate of hydrolysis | Buffer formulation at optimal pH |
| Elevated Temperature | Increased rate of oxidative degradation | Increased rate of hydrolysis | Store at recommended low temperatures (e.g., 2-8°C or frozen) |
| Light Exposure | Can catalyze oxidative degradation | Minimal direct effect, but can generate radicals that promote degradation | Store in light-protected containers |
| Oxidizing Agents | Susceptible to degradation | Can lead to secondary degradation pathways | Use of antioxidants, inert atmosphere packaging |
| Metal Ions | Can catalyze oxidative degradation | Can catalyze hydrolysis | Use of chelating agents (e.g., EDTA) |
Experimental Protocols for Stability Assessment
To determine the stability of this compound or its conjugates under specific conditions, a forced degradation study is recommended, following principles outlined in the ICH Q1A(R2) guidelines.[2][3][4][5]
Objective
To evaluate the stability of this compound or its conjugate in solution under various pH conditions and identify potential degradation products.
Materials and Reagents
-
This compound or its conjugate
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate, citrate, or other suitable buffer systems for a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Analytical balance, pH meter, volumetric flasks, pipettes
-
HPLC system with a suitable detector (e.g., UV, CAD, ELSD, or MS)
-
A suitable HPLC column (e.g., C18 reversed-phase)
Forced Degradation Study Protocol
-
Sample Preparation: Prepare a stock solution of this compound or its conjugate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.2 M to achieve a final concentration of 0.1 M NaOH).
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water or a neutral buffer (e.g., pH 7.4).
-
Buffered Solutions: Prepare samples in various buffer solutions covering the desired pH range (e.g., pH 3, 5, 9).
-
-
Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Include a control sample stored at a reference temperature (e.g., 5°C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of time points should be adjusted based on the expected rate of degradation.
-
Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding a stoichiometric amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
Analytical Method: Stability-Indicating HPLC
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance and the increase in the concentration of degradation products.
-
Method Development: Develop a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection:
-
UV/Vis: Suitable if the conjugate has a chromophore.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors suitable for compounds without a chromophore, like the unconjugated this compound.
-
Mass Spectrometry (MS): Provides mass information for peak identification and structural elucidation of degradation products.
-
-
-
Analysis:
-
Inject the samples from each time point onto the HPLC system.
-
Record the peak areas of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining parent compound versus time for each pH condition.
-
If applicable, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
-
Visualizations
Chemical Structure and Potential Degradation Pathways
Caption: Degradation pathways of a this compound conjugate.
Experimental Workflow for pH Stability Study
Caption: Experimental workflow for assessing pH stability.
Conclusion
This compound is a versatile linker with a generally stable polyethylene glycol backbone. The primary determinant of its stability in a conjugated form under different pH conditions is the nature of the covalent bond formed from its carboxylic acid terminus. Ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, with the rate being significantly faster under basic conditions. Amide linkages, in contrast, are substantially more stable. Oxidative degradation of the PEG backbone is a slower process but should be considered during long-term storage, especially under exposure to light, heat, and oxygen. For any specific application, it is crucial for researchers to conduct tailored stability studies using a validated, stability-indicating analytical method to ensure the quality and efficacy of the final product. The protocols and information provided in this guide serve as a robust starting point for these critical investigations.
References
A Technical Guide to Hydroxy-PEG4-acid for Researchers and Drug Development Professionals
Introduction
Hydroxy-PEG4-acid, systematically named 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. Its structure features a discrete tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized surfaces.[1]
The hydrophilic PEG spacer enhances the aqueous solubility of modified molecules, can reduce steric hindrance, and may improve the pharmacokinetic properties of bioconjugates by reducing immunogenicity and aggregation.[2][3][] The terminal carboxylic acid is readily activated for reaction with primary amines to form stable amide bonds, while the hydroxyl group offers a secondary site for further derivatization or attachment to other functionalities.[1]
This technical guide provides an in-depth overview of the commercial sources, key technical data, and representative experimental protocols for the application of this compound.
Commercial Sources and Technical Data
A variety of chemical suppliers offer this compound and its derivatives. The quality and purity of the reagent are critical for reproducible and successful conjugation experiments. Below is a summary of technical data from several commercial vendors. It is important to note that the free acid form can be unstable due to potential self-reaction between the hydroxyl and carboxylic acid groups to form polymers; therefore, it is also commonly supplied as a more stable sodium salt.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| BroadPharm | This compound sodium salt | 2468714-92-1 | 288.3 | 95% | -20°C |
| MedKoo Biosciences | This compound | 937188-59-5 | 266.29 | >95% | Dry, dark, 0-4°C (short-term), -20°C (long-term) |
| Biopharma PEG | OH-PEG4-COOH | 937188-59-5 | 266.3 | ≥95% | -5°C, dry, avoid sunlight |
| BorenPharm | This compound | 937188-59-5 | 414.51 (Note: This appears to be an error on the supplier's website) | 95% | Not specified |
| Glycomindsynth | This compound | Not specified | Not specified | 95-98% | Not specified |
| Benchchem | This compound | 937188-59-5 | 266.29 | Not specified | For research use only |
| AxisPharm | This compound | Not specified | 266.29 | ≥95% | Not specified |
| MedchemExpress | This compound | 937188-59-5 | 266.29 | 97.0% (by NMR) | -20°C (3 years) |
Experimental Protocols
The most common application of this compound is the conjugation of its carboxylic acid moiety to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug. This is typically achieved through carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for EDC/NHS-Mediated Amine Coupling
This protocol describes a general two-step procedure for activating the carboxylic acid of this compound and conjugating it to an amine-containing molecule (R-NH₂).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer such as HEPES or bicarbonate.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in Activation Buffer.
-
Add EDC (1.5-2.0 equivalents) and NHS/Sulfo-NHS (1.5-2.0 equivalents) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated Hydroxy-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule may need to be optimized depending on the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
Logical Relationship of this compound in Bioconjugation
Caption: Logical diagram illustrating the role of this compound in linking two distinct molecules.
Experimental Workflow for Amine Coupling
Caption: A streamlined workflow for the conjugation of this compound to an amine-containing molecule.
Signaling Pathway Context (Conceptual)
As a synthetic linker, this compound does not participate directly in intracellular signaling pathways. Instead, it is a component of therapeutic or diagnostic agents that interact with these pathways. For instance, in an antibody-drug conjugate targeting a cancer cell, the ADC would bind to a surface receptor, be internalized, and release its payload, which then interferes with a signaling pathway (e.g., inducing apoptosis). The diagram below conceptualizes this role.
Caption: Conceptual diagram showing how an ADC constructed with a PEG linker interacts with a target cell.
References
The Heterobifunctional Nature of Hydroxy-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and applications of Hydroxy-PEG4-acid, a heterobifunctional linker critical in modern bioconjugation and drug development. Its unique structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a tetraethylene glycol (PEG4) spacer, provides a versatile platform for the precise assembly of complex biomolecular architectures. This guide will delve into its physicochemical properties, detail experimental protocols for its use, and visualize its functional logic through diagrams.
Core Properties of this compound
This compound is a monodispersed polyethylene glycol (PEG) derivative, meaning it has a defined molecular weight and structure, which is crucial for the reproducibility of conjugation chemistries.[1] The hydrophilic PEG4 chain enhances the aqueous solubility of the resulting conjugates, a beneficial property for many biological applications.[2][3][4]
Physicochemical Data
The quantitative data for this compound and its common sodium salt form are summarized in the table below for easy comparison.
| Property | This compound | This compound Sodium Salt | Reference(s) |
| Molecular Formula | C11H22O7 | C11H21NaO7 | [4] |
| Molecular Weight | 266.29 g/mol | 288.3 g/mol | |
| Exact Mass | 266.1366 Da | 288.1185 Da | |
| CAS Number | 937188-59-5 | 2468714-92-1 | |
| Purity | Typically >95% | Typically >95% | |
| Appearance | Liquid | - | |
| Storage | -20°C for long term | -20°C |
Note: The free acid form may not be stable for long-term storage due to potential polymerization through self-esterification. The sodium salt form is more stable for storage and shipping.
The Dual Reactivity of a Heterobifunctional Linker
The power of this compound lies in its two distinct terminal functional groups, the hydroxyl (-OH) and carboxylic acid (-COOH) groups. This heterobifunctionality allows for sequential and controlled conjugation of two different molecules.
Caption: Orthogonal reactivity of this compound's terminal groups.
The carboxylic acid is readily activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other coupling agents such as HATU to react with primary amines, forming stable amide bonds. This is a common strategy for conjugating the linker to proteins (via lysine residues), peptides, or amine-functionalized small molecules.
The terminal hydroxyl group offers a second site for modification. It can undergo esterification with carboxylic acids, etherification, or be activated (e.g., by tosylation or mesylation) to create a good leaving group for subsequent nucleophilic substitution reactions. This orthogonality is crucial for multi-step syntheses where selective functionalization is required.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be used as a component of the linker to connect the antibody and the cytotoxic payload.
Caption: A simplified workflow for creating an Antibody-Drug Conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the PEG4 chain in this compound can be advantageous in optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Caption: Logical diagram of PROTAC construction and function.
Experimental Protocols
The following are representative protocols for the use of this compound. Note that these are general guidelines and may require optimization for specific applications.
Protocol 1: Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES buffer, pH 4.5-6.0 for the activation step.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF, DMSO, or reaction buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the linker to the amine is a common starting point for proteins.
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess linker and reaction byproducts using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis, or preparative HPLC).
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as mass spectrometry (to confirm conjugation), HPLC (to assess purity), and NMR (for structural confirmation of small molecule conjugates).
-
Protocol 2: Esterification of the Hydroxyl Group
This protocol outlines a general procedure for forming an ester bond with the hydroxyl terminus of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
DCC (N,N'-Dicyclohexylcarbodiimide) or a similar coupling agent
-
DMAP (4-Dimethylaminopyridine) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or DMF)
-
Purification system (e.g., column chromatography or HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure all reagents and glassware are dry.
-
Dissolve this compound and the carboxylic acid-containing molecule in the anhydrous solvent.
-
Dissolve DCC and DMAP in the anhydrous solvent.
-
-
Esterification Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the solutions of this compound and the carboxylic acid.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Slowly add a solution of DCC (typically 1.1-1.5 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with appropriate aqueous solutions to remove excess reagents (e.g., dilute acid, bicarbonate solution, and brine).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the ester product using NMR spectroscopy and mass spectrometry.
-
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and heterobifunctional nature enable the precise and controlled synthesis of complex bioconjugates. The hydrophilic PEG spacer often imparts favorable properties to the final construct, such as increased solubility and reduced non-specific binding. A thorough understanding of its chemical reactivity and the availability of robust experimental protocols are key to leveraging its full potential in the development of novel therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Hydroxy-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules.[1][2][3] This process, known as PEGylation, offers significant advantages in drug development by improving the pharmacokinetic and pharmacodynamic properties of the parent molecule.[4][5] Key benefits include enhanced solubility, prolonged circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.
Hydroxy-PEG4-acid is a heterobifunctional linker containing a hydroxyl group and a terminal carboxylic acid separated by a four-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the surface of proteins, forming stable amide bonds. The hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugate. This document provides detailed protocols for the activation of this compound and its conjugation to proteins, along with methods for purification and characterization of the PEGylated product.
Principle of the Method
The labeling of proteins with this compound is typically achieved through a two-step process involving the activation of the carboxylic acid group using carbodiimide chemistry, followed by conjugation to the protein.
-
Activation of this compound: The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).
-
Conjugation to Protein: The NHS-activated this compound is then reacted with the target protein in a buffer with a pH of 7.0-8.0. The activated ester readily reacts with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.
Quantitative Data Summary
The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of reactants, protein concentration, reaction time, and temperature. The following table summarizes typical starting conditions and expected outcomes for the PEGylation of a model protein like an antibody (IgG).
| Parameter | Recommended Value/Range | Expected Outcome | Reference(s) |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | |
| Molar Excess of PEG Reagent | 10-50 fold molar excess over protein | A 20-fold molar excess typically results in 4-6 PEG chains per IgG molecule. | |
| Reaction pH (Activation) | 4.5 - 6.0 (MES buffer) | Optimal for EDC/NHS activation of the carboxylic acid. | |
| Reaction pH (Conjugation) | 7.0 - 8.0 (PBS or Borate buffer) | Efficient reaction of NHS ester with primary amines. | |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures may require longer incubation times. | |
| Reaction Time | 30 minutes to 2 hours at room temperature; overnight at 4°C | Sufficient time for the conjugation reaction to proceed. | |
| Quenching Reagent | 10-50 mM Tris, Glycine, or Hydroxylamine | Terminates the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Target Protein (e.g., antibody at 1-10 mg/mL in an amine-free buffer)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM Borate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography)
-
Desalting columns or dialysis cassettes
Protocol 1: Two-Step Protein Labeling in an Aqueous Buffer
This protocol is suitable for proteins that are stable under the conditions required for the two-step reaction.
A. Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Add EDC (1.5 equivalents to this compound) and NHS/Sulfo-NHS (1.5 equivalents to this compound) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.
B. Conjugation to Protein
-
Immediately add the freshly prepared activated Hydroxy-PEG4-NHS ester solution to the protein solution at the desired molar excess (e.g., 20-fold molar excess for an IgG).
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
C. Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Protocol 2: Protein Labeling using a Pre-activated NHS Ester
This protocol involves pre-activating the this compound in an organic solvent, which can then be added to the aqueous protein solution.
A. Preparation of Activated Hydroxy-PEG4-NHS Ester
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours or overnight to form the NHS ester.
B. Conjugation to Protein
-
Prepare the protein solution (1-10 mg/mL) in Conjugation Buffer (e.g., PBS, pH 7.4).
-
Add the desired molar excess of the activated Hydroxy-PEG4-NHS ester solution in DMF or DMSO to the protein solution. Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
C. Quenching the Reaction
-
Follow the same quenching procedure as described in Protocol 1.
Purification of PEGylated Protein
After the labeling reaction, it is crucial to remove unreacted PEG linkers, byproducts, and any aggregated protein. Several chromatography techniques can be employed for purification.
| Purification Method | Principle | Application | Reference(s) |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Efficiently removes low molecular weight impurities and unreacted PEG. Can also separate different PEGylated species (mono-, di-, poly-PEGylated) from the unmodified protein. | |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. | PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated forms and positional isomers. Cation exchange (CEX) and anion exchange (AEX) can be used. | |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used as a polishing step to separate PEGylated species with subtle differences in hydrophobicity. | |
| Reverse Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity using a non-polar stationary phase. | Often used for analytical characterization and can separate positional isomers. |
For routine lab-scale purification, desalting columns or dialysis are effective for removing excess unreacted PEG reagent.
Characterization of PEGylated Protein
The characterization of the PEGylated protein is essential to determine the degree of labeling and confirm the integrity of the conjugate.
| Characterization Method | Information Obtained | Reference(s) |
| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight. | |
| UV-Vis Spectroscopy | Can be used to determine protein concentration. | - |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Determines the exact mass of the PEGylated protein, allowing for the calculation of the degree of PEGylation (number of PEG chains per protein). Tandem MS (MS/MS) can be used to identify the sites of PEGylation. | |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Provides information on the molecular weight distribution of the PEGylated products. | |
| Size Exclusion Chromatography (SEC) | Can be used to assess the purity and aggregation state of the final product. |
Visualizing the Workflow and Rationale
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: A Step-by-Step Guide to Hydroxy-PEG4-acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) and other modified antibody therapeutics represent a rapidly growing class of biopharmaceuticals.[1][2] A critical component in the design and synthesis of these molecules is the linker used to attach payloads, such as small molecule drugs or imaging agents, to the antibody. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[][4] Hydroxy-PEG4-acid is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid, enabling the covalent attachment of molecules to proteins.[5]
This guide provides a detailed, step-by-step protocol for the conjugation of this compound to antibodies. The methodology focuses on the common and robust carbodiimide crosslinker chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the PEG linker for reaction with primary amines (lysine residues and the N-terminus) on the antibody.
Principle of the Method
The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This activated PEG linker is then added to the antibody solution, where it reacts with primary amine groups to form stable amide bonds. The resulting antibody-PEG conjugate is then purified to remove excess reagents and byproducts.
Materials and Equipment
Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes (e.g., Zeba™ Spin Desalting Columns, Slide-A-Lyzer™ Dialysis Cassettes)
-
Deionized water
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
Spectrophotometer (for determining antibody concentration)
-
HPLC system with a size-exclusion column (for purification and analysis)
-
Mass spectrometer (for characterization of the conjugate)
-
SDS-PAGE equipment
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the antibody for reaction with the activated PEG linker. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Concentration Determination: Determine the concentration of the antibody solution using a spectrophotometer at 280 nm. An extinction coefficient of 1.4 mL/(mg·cm) is typical for a human IgG, but the specific value for the antibody of interest should be used if available. Adjust the antibody concentration to a working range of 1-10 mg/mL.
Activation of this compound
This step involves the activation of the carboxylic acid group of the PEG linker using EDC and NHS to form an amine-reactive NHS ester.
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 100 mM.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation Reaction:
-
In a reaction tube, add the desired molar excess of this compound.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation of Activated PEG to Antibody
-
pH Adjustment: Adjust the pH of the antibody solution to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the PEG linker to the antibody. The optimal ratio should be determined empirically for each antibody and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with any unreacted NHS-activated PEG, preventing further conjugation.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Antibody-PEG Conjugate
Purification is essential to remove unreacted PEG linker, EDC, NHS, and quenching reagents.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger antibody-PEG conjugate from smaller, unreacted molecules.
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm. The first major peak corresponds to the antibody-PEG conjugate.
-
-
Dialysis/Diafiltration: Alternatively, remove small molecule impurities by dialysis against PBS using a membrane with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
Characterization of the Antibody-PEG Conjugate
After purification, it is crucial to characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the antibody.
-
Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR):
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated antibody allows for the calculation of the average number of PEG molecules attached per antibody.
-
UV-Vis Spectroscopy: If the attached molecule has a distinct chromophore, the DOL can be estimated using UV-Vis spectroscopy. This is not directly applicable for the this compound itself but would be for a subsequent payload attached to the hydroxyl group.
-
-
Purity and Aggregation:
-
Size-Exclusion HPLC (SEC-HPLC): SEC-HPLC is used to assess the purity of the conjugate and to detect the presence of aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody heavy and light chains after conjugation.
-
-
Antigen Binding Activity:
-
An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) should be performed to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody.
-
Data Presentation
The following table summarizes typical quantitative parameters for this compound conjugation to an IgG antibody. These values should be optimized for each specific antibody and application.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1 - 10 mg/mL | To ensure efficient reaction kinetics. |
| Molar Ratio (PEG:Ab) | 5:1 to 50:1 | To control the degree of labeling. |
| Molar Ratio (EDC:PEG) | 1.5:1 to 2:1 | To ensure efficient activation of the carboxylic acid. |
| Molar Ratio (NHS:PEG) | 1.5:1 to 2:1 | To stabilize the activated intermediate. |
| Reaction pH (Activation) | 6.0 | Optimal for EDC/NHS chemistry. |
| Reaction pH (Conjugation) | 7.2 - 7.5 | To facilitate the reaction with primary amines on the antibody. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for NHS-ester formation. |
| Reaction Time (Conjugation) | 1 - 2 hours at RT or overnight at 4°C | To allow for complete conjugation. |
| Quenching Reagent Conc. | 10 - 50 mM | To stop the reaction and consume excess reactive groups. |
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical reaction pathway for conjugation.
References
Application Notes and Protocols for Hydroxy-PEG4-acid in PROTAC Synthesis and Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Hydroxy-PEG4-acid as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the role of PEG linkers in PROTAC development, their impact on physicochemical properties, and step-by-step protocols for their conjugation.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.
This compound: A Versatile Linker for PROTACs
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linker design. This compound, a bifunctional linker with a hydroxyl group and a carboxylic acid separated by a four-unit PEG chain, offers several advantages in PROTAC synthesis.
Key Advantages of PEG Linkers:
-
Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which can in turn affect cell permeability and oral absorption.
-
Tunable Length and Flexibility: PEG linkers allow for systematic variation of linker length, which is a critical parameter for optimizing the degradation efficiency of a PROTAC. The flexibility of the PEG chain can accommodate the formation of a productive ternary complex.
-
Synthetic Accessibility: Bifunctional PEG motifs are readily available and enable the rapid and facile assembly of PROTACs.
The this compound linker provides two distinct functional groups for sequential conjugation, allowing for a modular and flexible approach to PROTAC synthesis. The carboxylic acid can be activated to form an amide bond with an amine-containing ligand, while the hydroxyl group can be further modified or used for attachment to the other ligand.
Impact of Linker Properties on PROTAC Activity
The choice of linker significantly impacts the biological activity and physicochemical properties of a PROTAC.
| Property | Impact of this compound Linker | Rationale |
| Solubility | Generally Increased | The ethylene glycol repeats in the PEG chain are hydrophilic, improving the overall water solubility of the PROTAC molecule. |
| Cell Permeability | Can be Modulated | While increased hydrophilicity can sometimes reduce passive diffusion across cell membranes, the "chameleon effect" has been observed where flexible linkers adopt less polar conformations in hydrophobic environments, aiding permeability. |
| Ternary Complex Formation | Facilitated | The length and flexibility of the PEG4 linker can provide the optimal distance and orientation for the two ligands to bind simultaneously to the target protein and the E3 ligase, stabilizing the ternary complex. |
| Degradation Efficiency (DC50/Dmax) | Dependent on Target System | The optimal linker length is target-dependent. Systematic variation of PEG linker length is often required to identify the most potent degrader. |
| Metabolic Stability | Can be a consideration | PEG linkers may be susceptible to metabolism. Modifications or the use of more rigid linkers can be explored to improve stability if needed. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular, two-step conjugation approach.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functionalization of Nanoparticles with Hydroxy-PEG4-acid
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the therapeutic efficacy of drug and gene delivery systems.[1] PEGylation creates a hydrophilic, neutral, and flexible layer on the nanoparticle surface, which acts as a "stealth" coating. This coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS), leading to significantly prolonged systemic circulation times.[1][2] The use of Hydroxy-PEG4-acid, a short, monodisperse PEG linker, offers precise control over the spacer length between the nanoparticle and any terminal functional group. It features a terminal carboxylic acid for covalent conjugation and a hydroxyl group that can be used for further derivatization.[3]
The carboxylic acid moiety of this compound can be readily conjugated to primary amine groups on the surface of nanoparticles via a stable amide bond.[3] This is typically achieved through a robust and widely used carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This functionalization is critical for improving nanoparticle stability, reducing non-specific protein binding, and enhancing biocompatibility for a variety of biomedical applications, including targeted drug delivery and medical imaging.
Experimental Protocols
This section provides a detailed protocol for the covalent attachment of this compound to nanoparticles that have amine groups on their surface (e.g., amine-functionalized iron oxide, gold, or polymeric nanoparticles).
1. Materials and Reagents
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol, Hydroxylamine-HCl, or Tris buffer
-
Washing Solution: Deionized (DI) water or appropriate buffer
-
Organic Solvents (if applicable for nanoparticle synthesis/washing, e.g., DCM, DMF)
2. Equipment
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Centrifuge or ultracentrifuge suitable for pelleting nanoparticles
-
Lyophilizer (optional, for drying)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA) (optional)
3. Diagram of Experimental Workflow
Caption: Workflow for nanoparticle functionalization with this compound.
4. Step-by-Step Protocol
4.1. Activation of this compound This step converts the terminal carboxylic acid on the PEG linker into a more reactive amine-reactive NHS ester.
-
Equilibrate EDC and NHS to room temperature before opening.
-
Dissolve this compound in ice-cold Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1-10 mg/mL.
-
Immediately add EDC and NHS (or Sulfo-NHS) to the PEG solution. A molar excess (typically 2-5 fold) of EDC/NHS over the carboxylic acid groups of the PEG is recommended. For example, for 1 mL of solution, add ~0.4 mg EDC and ~0.6 mg NHS.
-
Vortex briefly to dissolve and react for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
4.2. Conjugation to Amine-Functionalized Nanoparticles This step involves the reaction of the activated PEG-NHS ester with the primary amines on the nanoparticle surface to form a stable amide bond.
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL).
-
Immediately add the freshly prepared activated this compound solution to the nanoparticle dispersion. The reaction of the NHS ester with amines is most efficient at pH 7-8.
-
Allow the mixture to react for 2-4 hours at room temperature with gentle stirring or mixing.
-
Note: The ratio of PEG-linker to nanoparticles may need to be optimized to achieve the desired degree of surface coverage.
4.3. Quenching and Purification This step deactivates any unreacted NHS esters and removes excess reagents and byproducts.
-
Add a quenching reagent (e.g., 20-50 mM Tris, hydroxylamine, or 2-mercaptoethanol) and incubate for 15-30 minutes to hydrolyze any remaining NHS esters.
-
Purify the functionalized nanoparticles. The method depends on the nanoparticle type and size:
-
Centrifugation/Ultracentrifugation: Pellet the nanoparticles by centrifugation. The speed and time must be optimized to ensure complete pelleting without inducing irreversible aggregation. Discard the supernatant containing unreacted PEG, EDC/NHS byproducts, and quenching reagent.
-
Magnetic Separation: For magnetic nanoparticles, use a strong magnet to collect the particles and aspirate the supernatant.
-
Dialysis or Tangential Flow Filtration (TFF): For smaller or less dense nanoparticles, dialysis against the appropriate buffer using a suitable molecular weight cutoff (MWCO) membrane can be effective.
-
-
Wash the purified nanoparticles 2-3 times by resuspending them in fresh DI water or buffer and repeating the purification step.
-
Resuspend the final PEGylated nanoparticle product in a suitable buffer for storage (e.g., PBS or DI water at 4°C).
5. Diagram of EDC/NHS Coupling Pathway
Caption: EDC/NHS coupling chemistry for amide bond formation.
Data Presentation and Characterization
Successful functionalization must be confirmed by characterization techniques that measure changes in the physicochemical properties of the nanoparticles.
Table 1: Expected Changes in Nanoparticle Physicochemical Properties
| Parameter | Before Functionalization (Bare NPs) | After Functionalization (PEGylated NPs) | Rationale for Change |
|---|---|---|---|
| Hydrodynamic Diameter (Z-average) | Varies by NP core | Increase of 5-20 nm | The attached PEG layer adds hydrodynamic volume. |
| Polydispersity Index (PDI) | < 0.25 | Should remain low (< 0.25) | A low PDI indicates a monodisperse and stable sample. An increase may suggest aggregation. |
| Zeta Potential | Positive or highly negative | Shift towards neutral (~0 mV) | The PEG layer shields the surface charge of the core nanoparticle. |
| Colloidal Stability | May aggregate in high salt buffers | Enhanced stability in biological media | Steric hindrance from the PEG layer prevents aggregation. |
Table 2: Summary of Key Characterization Techniques
| Technique | Purpose | Expected Result for Successful Functionalization |
|---|---|---|
| Dynamic Light Scattering (DLS) | Measures hydrodynamic size and PDI. | An increase in the Z-average diameter and a consistently low PDI. |
| Zeta Potential Analysis | Measures surface charge. | A shift in zeta potential towards neutrality. For positively charged amine-NPs, the value will become less positive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms chemical bond formation. | Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹), and characteristic C-O-C stretching of the PEG backbone (~1100 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of PEG grafted onto the surface. | A distinct weight loss step in the 300-450 °C range corresponding to the thermal degradation of the PEG polymer, allowing for quantification of surface density. |
| Proton NMR (¹H NMR) | Quantifies PEG density. | Requires nanoparticle dissolution. Shows a characteristic ethylene oxide proton peak around 3.65 ppm. |
Diagram of PEGylation Effects on Nanoparticle Properties
Caption: How PEGylation improves nanoparticle biocompatibility and performance.
References
Application Notes and Protocols for Hydroxy-PEG4-acid Activation using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for the covalent conjugation of molecules containing primary amines to carboxyl groups. This method is instrumental in bioconjugation, drug delivery, and surface modification. The addition of NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC and a carboxyl group, converting it into a more stable, amine-reactive NHS ester.[1][2][3][4] This two-step process allows for controlled and efficient coupling.[1]
This document provides detailed application notes and protocols for the activation of Hydroxy-PEG4-acid, a heterobifunctional linker containing a terminal carboxylic acid and a hydroxyl group. The activation of the carboxylic acid end with EDC/NHS chemistry prepares it for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.
Principle of the Reaction
The EDC/NHS coupling reaction occurs in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate then reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS. The NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, leading to higher conjugation efficiency.
Data Presentation
Table 1: Recommended Reagent Molar Ratios for Optimal Activation
| Reagent | Molar Excess relative to this compound | Typical Concentration Range | Purpose |
| EDC | 2 - 10 fold | 2 - 10 mM | Activates the carboxyl group to form the O-acylisourea intermediate. |
| NHS/Sulfo-NHS | 2 - 5 fold | 5 - 10 mM | Stabilizes the activated intermediate by forming an amine-reactive NHS ester. |
Table 2: Recommended pH Conditions for the Two-Step Coupling Reaction
| Step | Buffer System | Optimal pH Range | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Efficient activation of the carboxyl group by EDC. |
| Conjugation | PBS (Phosphate-Buffered Saline), Borate, or Bicarbonate | 7.2 - 8.5 | Facilitates the reaction of the NHS-ester with the unprotonated primary amine. |
Table 3: Troubleshooting Common Issues in EDC/NHS Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | - Hydrolysis of activated ester- Suboptimal pH- Inactive reagents | - Perform the reaction quickly after activation.- Ensure precise pH control for both activation and conjugation steps.- Use fresh, properly stored EDC and NHS/Sulfo-NHS. |
| Precipitation of Reactants | Poor solubility of the activated PEG-acid or the target molecule. | - Use Sulfo-NHS for increased water solubility.- Perform the reaction in a suitable co-solvent system if compatible with the biomolecule. |
| Protein Cross-linking (in one-pot protocol) | EDC activates carboxyl groups on the target protein. | - Utilize a two-step protocol where excess EDC is removed or quenched before adding the amine-containing protein. |
Mandatory Visualizations
Caption: Chemical pathway of this compound activation and conjugation.
Caption: Experimental workflow for a two-step EDC/NHS conjugation.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting columns or dialysis equipment for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary
Important: EDC and NHS are moisture-sensitive. Equilibrate to room temperature before opening and prepare stock solutions immediately before use.
Protocol 1: Two-Step Aqueous Conjugation to an Amine-Containing Molecule
This protocol is ideal for conjugating this compound to proteins or other biomolecules where it is desirable to quench or remove EDC before introducing the amine-containing molecule to prevent protein cross-linking.
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).
-
Add EDC-HCl and Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS over the PEG-acid is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately proceed to the conjugation step as the NHS ester has a limited half-life in aqueous solution.
-
The activated this compound can be added directly to the amine-containing molecule, or excess EDC can be quenched by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes. Alternatively, the activated PEG can be purified from excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated PEG-acid to the amine is often used to drive the reaction.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography or dialysis.
Protocol 2: One-Pot Aqueous Conjugation
This simplified protocol is suitable for situations where the amine-containing molecule does not have exposed carboxyl groups that could lead to undesirable cross-linking.
-
Dissolve the amine-containing molecule in a suitable buffer that is amine and carboxylate-free, with a pH between 6.0 and 7.5. A compromise pH of around 7.2 is often used.
-
Dissolve this compound in the same buffer and add it to the amine-containing molecule solution.
-
Add EDC and NHS/Sulfo-NHS to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench and purify the conjugate as described in Protocol 1.
Protocol 3: Activation in an Organic Solvent
For applications where the amine-containing molecule is soluble in an organic solvent, or for the preparation of a stable, purified NHS-activated this compound.
-
Dissolve this compound (1 mmol) in anhydrous DCM or DMF (1.5 mL).
-
Add EDC-HCl (2.0 mmol) and NHS (2.0 mmol) sequentially.
-
Stir the solution at room temperature for at least 1 hour.
-
The resulting activated Hydroxy-PEG4-NHS ester can be used immediately by adding the amine-containing molecule, or it can be purified and stored under desiccated conditions for later use. The stability of the NHS ester is significantly higher in anhydrous organic solvents compared to aqueous solutions.
References
Application Notes and Protocols for Bioconjugation using Hydroxy-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG4-acid, a heterobifunctional linker, in various bioconjugation techniques. The detailed protocols and data presented herein are intended to guide researchers in the successful design and execution of their experiments for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to nanoparticle functionalization and hydrogel formation.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This unique structure offers several advantages in bioconjugation:
-
Heterobifunctionality: The orthogonal reactive groups allow for the sequential and controlled conjugation of two different molecules.
-
Hydrophilicity: The PEG spacer enhances the aqueous solubility of the resulting conjugate, which is beneficial for biological applications and can help to reduce aggregation.[1]
-
Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or optimizing the efficacy of constructs like ADCs and PROTACs.
-
Defined Length: The monodisperse nature of the PEG4 linker ensures a consistent and defined distance between the conjugated entities.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 266.29 g/mol | [2] |
| Molecular Formula | C11H22O7 | [2] |
| CAS Number | 937188-59-5 | [2] |
| Appearance | Liquid | |
| Purity | >95% | |
| Storage | -20°C, desiccated |
Applications and Protocols
Antibody-Drug Conjugate (ADC) Synthesis
This compound is widely used as a non-cleavable linker in the synthesis of ADCs. The carboxylic acid moiety is activated to react with primary amines (e.g., lysine residues) on the antibody surface, while the hydroxyl group can be used for further modification if required, though it's often the payload that is first attached to the linker.
This protocol describes the activation of the carboxylic acid group on a pre-formed this compound-payload conjugate and its subsequent reaction with an antibody.
Materials:
-
This compound-payload conjugate
-
Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Quenching Buffer: 1 M Glycine or Tris, pH 7.5
-
Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion Chromatography - SEC)
Procedure:
-
Activation of Linker-Payload:
-
Dissolve the this compound-payload conjugate in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the linker-payload solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker-payload solution to the antibody solution. A common starting point is a 5-10 fold molar excess of the linker-payload to the antibody.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with primary amines.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other reagents using HIC or SEC.
-
For HIC, a typical mobile phase A would be 1.5 M ammonium sulfate in 25 mM potassium phosphate pH 7.0, and mobile phase B would be 25 mM potassium phosphate pH 7.0 with 25% isopropanol. A linear gradient is used for elution.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the Drug-to-Antibody Ratio (DAR) using mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).
-
Table 2: Representative Quantitative Parameters for ADC Synthesis
| Parameter | Value | Reference |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | |
| EDC:Linker Molar Ratio | 2:1 to 5:1 | |
| NHS:Linker Molar Ratio | 2:1 to 5:1 | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 1 - 2 hours at RT, or overnight at 4°C | |
| Quenching Time | 15 minutes | |
| Typical Average DAR | 2 - 4 |
A common application of this technology is the development of ADCs targeting the HER2 receptor, which is overexpressed in various cancers. The antibody component (e.g., Trastuzumab) binds to the HER2 receptor, leading to internalization of the ADC. Inside the cell, the payload (e.g., Monomethyl auristatin E - MMAE) is released and exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
PROTAC Synthesis
This compound is an ideal linker for creating Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The flexibility and hydrophilicity of the PEG4 linker are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
This protocol provides a general guideline for a two-step synthesis of a PROTAC.
Materials:
-
This compound
-
E3 ligase ligand with a reactive handle (e.g., amine or hydroxyl)
-
Target protein ligand with a reactive handle
-
Coupling reagents (e.g., HATU, DCC, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
-
Characterization instruments (e.g., LC-MS, NMR)
Procedure:
-
Synthesis of Linker-Ligand 1 (e.g., Linker-E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand and a slight molar excess of this compound in an anhydrous solvent.
-
Add the appropriate coupling reagents. For example, for an amide bond formation, use EDC and NHS.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the product by column chromatography.
-
-
PROTAC Assembly:
-
Dissolve the purified Linker-Ligand 1 and the target protein ligand in an anhydrous solvent.
-
Activate the remaining functional group on the linker (the hydroxyl group of the original this compound may need to be converted to a more reactive group first) or the target protein ligand.
-
Add the appropriate coupling reagents and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.
-
Table 3: Representative Quantitative Parameters for PROTAC Synthesis
| Parameter | Value | Reference |
| Ligand:Linker Molar Ratio | 1:1 to 1:1.2 | |
| Coupling Reagent Excess | 1.5 - 2.0 equivalents | |
| Reaction Time | 1 - 24 hours | |
| Purification Method | Preparative HPLC | |
| Characterization | LC-MS, NMR |
Nanoparticle Surface Functionalization
The hydrophilic nature of this compound makes it an excellent choice for functionalizing the surface of nanoparticles, such as gold nanoparticles (AuNPs) or iron oxide nanoparticles (IONPs). This PEGylation process can improve the stability of nanoparticles in biological media, reduce non-specific protein binding, and increase their circulation time in vivo.
This protocol describes the modification of the hydroxyl group of this compound to a thiol group for attachment to the surface of AuNPs.
Materials:
-
This compound
-
3-Mercaptopropionic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Citrate-stabilized Gold Nanoparticles (AuNPs)
-
Deionized (DI) water
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the thiolated this compound. Purify by column chromatography if necessary.
-
-
Conjugation to AuNPs:
-
Add the thiolated this compound to the citrate-stabilized AuNP solution.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.
-
Repeat the washing step three times to remove any unbound linker.
-
-
Characterization:
-
Characterize the functionalized AuNPs using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.
-
Table 4: Representative Quantitative Parameters for AuNP Functionalization
| Parameter | Value | Reference |
| DCC:Linker Molar Ratio | 1.1:1 | |
| DMAP Amount | Catalytic | |
| Thiolation Reaction Time | 24 hours | |
| Conjugation Time | 12 - 24 hours | |
| Washing Steps | 3 times |
Hydrogel Formation
This compound can be incorporated into hydrogel networks to introduce free carboxyl groups, which can be used for further functionalization or to impart pH-responsive properties to the hydrogel.
This protocol describes a general method for forming a hydrogel by crosslinking a thiol-modified polymer with a PEG-based crosslinker, where this compound can be incorporated.
Materials:
-
A polymer with functional groups for crosslinking (e.g., thiol-modified hyaluronic acid)
-
A PEG-based crosslinker (e.g., PEG-diacrylate)
-
This compound (optional, for introducing carboxyl groups)
-
Photoinitiator (if using photocrosslinking)
-
Buffer solution (e.g., PBS)
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve the thiol-modified polymer and the PEG-based crosslinker in a buffer solution.
-
If incorporating this compound, it can be co-dissolved in the precursor solution. The carboxylic acid can be activated later for further conjugation or left as is to provide pH sensitivity.
-
-
Hydrogel Formation:
-
The crosslinking can be initiated through various mechanisms, such as Michael-type addition between thiols and acrylates, or through photo-crosslinking in the presence of a photoinitiator and UV light.
-
For Michael-type addition, simply mixing the precursor solutions will initiate gelation. The gelation time can be tuned by adjusting the concentration and pH.
-
For photo-crosslinking, expose the precursor solution to UV light for a specified time.
-
-
Characterization:
-
The properties of the hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be characterized using standard techniques.
-
Table 5: Factors Influencing PEG Hydrogel Properties
| Parameter | Effect on Hydrogel Properties |
| PEG Molecular Weight | Higher MW generally leads to a larger mesh size, higher swelling, and lower mechanical strength. |
| Crosslinking Density | Higher density results in a smaller mesh size, lower swelling, and higher mechanical strength. |
| Concentration of Polymer | Higher concentration generally leads to a denser network and increased mechanical strength. |
| Incorporation of this compound | Can introduce pH-sensitivity and provide sites for further functionalization. |
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with Hydroxy-PEG4-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This document provides detailed application notes and protocols for the use of Hydroxy-PEG4-acid, a hydrophilic, non-cleavable linker, in the development of ADCs.
The this compound linker offers several advantages in ADC design. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1] This improved solubility can lead to better manufacturing processes and more favorable pharmacokinetic profiles. As a non-cleavable linker, it relies on the complete lysosomal degradation of the antibody to release the payload, which can result in increased plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.[2][3]
These application notes will guide researchers through the synthesis, purification, and characterization of ADCs using the this compound linker, as well as provide protocols for evaluating their stability and efficacy.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Clearance
This table summarizes the effect of varying polyethylene glycol (PEG) linker lengths on the systemic clearance of antibody-drug conjugates (ADCs) in rats. Generally, increasing the PEG length leads to a decrease in clearance, thereby increasing the ADC's exposure.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from a study by Burke et al., 2017, as presented in a comparative analysis of discrete PEG linkers.[4] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | Representative IC50 (ng/mL) |
| Non-cleavable, PEGylated | Mal-amido-PEG8-acid | MMAF | HER2+ (SK-BR-3) | 50 - 150 |
| Cleavable | Val-Cit-PABC | MMAE | CD30+ (Karpas 299) | 5 - 20 |
| Non-cleavable, Non-PEGylated | SMCC | DM1 | HER2+ (SK-BR-3) | 30 - 100 |
| The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.[5] |
Experimental Protocols
Protocol 1: Activation of this compound Linker and Conjugation to a Cytotoxic Payload
This protocol describes the activation of the carboxylic acid group of the this compound linker and its subsequent conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Cytotoxic payload with a primary or secondary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG4 linker. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Conjugation to the Payload: a. Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add the payload solution to the activated this compound linker solution. c. If the payload has low solubility, a co-solvent such as DMSO may be used. d. Stir the reaction mixture at room temperature overnight.
-
Purification of the Drug-Linker Construct: a. Monitor the reaction for completion using LC-MS. b. Purify the resulting drug-linker construct by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the drug-linker as a solid.
Protocol 2: Antibody-Drug Conjugation via Lysine Residues
This protocol details the conjugation of the activated drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Activated Drug-Hydroxy-PEG4-acid linker construct
-
DMSO or other suitable organic solvent
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation: a. Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Ensure the buffer is free of primary amines (e.g., Tris).
-
Conjugation Reaction: a. Dissolve the activated drug-linker construct in a minimal amount of DMSO. b. Add the drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody integrity. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 5- to 10-fold molar excess. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC. Peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are separated and their relative areas are used to calculate the average DAR. c. Confirm the identity and integrity of the ADC by mass spectrometry (LC-MS).
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the in vitro potency of the newly synthesized ADC.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control. c. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Inoculate the mice subcutaneously with the target cancer cells. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). b. Administer the treatments intravenously at the predetermined dosing schedule.
-
Monitoring: a. Measure the tumor volume using calipers two to three times per week. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations
Caption: Workflow for ADC synthesis and evaluation.
Caption: Mechanism of action for a non-cleavable ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Modifying the Terminal Hydroxyl Group of Hydroxy-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG4-acid is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a discrete tetraethylene glycol (PEG4) spacer, offers versatile handles for the covalent attachment of various molecules. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.
This document provides detailed application notes and experimental protocols for the chemical modification of the terminal hydroxyl group of this compound. An essential aspect of these modifications is the implementation of an orthogonal protection strategy, where the carboxylic acid group is temporarily protected to prevent its participation in the reaction targeting the hydroxyl group. The most common protecting group for the carboxylic acid in this context is the tert-butyl ester, which can be selectively removed under acidic conditions after the hydroxyl group has been functionalized.
Orthogonal Protection Strategy
To selectively modify the hydroxyl group of this compound, the carboxylic acid functionality must first be protected. A tert-butyl ester is an ideal protecting group due to its stability under various reaction conditions used for hydroxyl group modification and its facile removal with mild acid, such as trifluoroacetic acid (TFA).
Caption: Orthogonal strategy for hydroxyl group modification.
I. Activation of the Hydroxyl Group: Conversion to a Sulfonate Ester
A common and efficient strategy to prepare the hydroxyl group for nucleophilic substitution is to convert it into a good leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). This activation step is crucial for subsequent functionalization reactions.
Experimental Protocol: Tosylation of Hydroxy-PEG4-t-butyl ester
This protocol describes the conversion of the hydroxyl group to a tosylate.
Materials:
-
Hydroxy-PEG4-t-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Hydroxy-PEG4-t-butyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 2.0 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated tosylated PEG linker by filtration and dry under vacuum.
Quantitative Data for Hydroxyl Group Activation
| Parameter | Tosylation | Mesylation |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Excess of Reagents | TsCl: 1.2-1.5 eq., TEA: 1.5-2.0 eq. | MsCl: 1.2-1.5 eq., TEA: 1.5-2.0 eq. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | >90% | >95% |
II. Nucleophilic Substitution Reactions
Once the hydroxyl group is activated to a sulfonate ester, a variety of nucleophiles can be introduced to generate different functionalities.
Caption: Nucleophilic substitution pathways.
A. Conversion to Azide
Experimental Protocol:
-
Dissolve the tosylated or mesylated PEG linker (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized PEG linker.
B. Conversion to Amine
This is typically a two-step process involving the formation of an azide intermediate followed by its reduction.
Experimental Protocol (Reduction of Azide):
-
Dissolve the azide-functionalized PEG linker (1 equivalent) in a suitable solvent such as THF/water or methanol.
-
Method 1 (Staudinger Reaction): Add triphenylphosphine (PPh₃, 1.5-2.0 equivalents) and stir at room temperature for 12-24 hours. Follow with the addition of water and continue stirring for another 2-4 hours.
-
Method 2 (Zinc Reduction): Add zinc dust (5-10 equivalents) and ammonium chloride (5-10 equivalents). Heat the mixture to reflux and stir for 24-48 hours.[1]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the azide starting material.
-
After completion, filter the reaction mixture to remove any solids.
-
If using PPh₃, the triphenylphosphine oxide byproduct can be removed by chromatography.
-
If using zinc, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the amine-functionalized PEG linker by precipitation or chromatography.
C. Conversion to Thiol
Experimental Protocol:
-
Method 1 (Direct Thiolation): Dissolve the tosylated or mesylated PEG linker (1 equivalent) in DMF or ethanol. Add sodium hydrosulfide (NaSH, 2-3 equivalents) and stir at room temperature for 12-24 hours.
-
Method 2 (via Thioacetate): Dissolve the tosylated or mesylated PEG linker (1 equivalent) in DMF. Add potassium thioacetate (KSAc, 2-3 equivalents) and stir at room temperature for 12-24 hours. After the formation of the thioacetate intermediate, hydrolyze it to the free thiol by treatment with a mild base (e.g., sodium methoxide in methanol) or an acid catalyst.
-
After the reaction, perform an aqueous workup and extract the product.
-
Dry the organic layer, concentrate, and purify the thiol-functionalized PEG linker.
Quantitative Data for Nucleophilic Substitution Reactions
| Functionalization | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Azide | NaN₃ | DMF | 80-100 °C | 12 - 24 hours | >90% |
| Amine (from Azide) | PPh₃ / H₂O or Zn / NH₄Cl | THF/Water or Methanol | Room Temp. or Reflux | 12 - 48 hours | 80-95%[1] |
| Thiol (from Tosylate) | NaSH or KSAc followed by hydrolysis | DMF or Ethanol | Room Temperature | 12 - 24 hours | 70-85% |
III. Direct Modification of the Hydroxyl Group
A. Esterification
The hydroxyl group can be directly esterified with a carboxylic acid, typically using a coupling agent.
Experimental Protocol (Steglich Esterification):
-
Dissolve Hydroxy-PEG4-t-butyl ester (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
B. Etherification
The Williamson ether synthesis can be used to form an ether linkage.
Experimental Protocol (Williamson Ether Synthesis):
-
Dissolve Hydroxy-PEG4-t-butyl ester (1 equivalent) in a suitable anhydrous solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), at 0 °C to deprotonate the hydroxyl group.
-
After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
IV. Deprotection of the Carboxylic Acid
The final step in the orthogonal strategy is the removal of the tert-butyl ester protecting group to regenerate the free carboxylic acid.
Experimental Protocol:
-
Dissolve the modified, t-butyl protected PEG linker in DCM.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the modified functional group or other parts of the molecule are sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, remove the TFA and DCM under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The final product can be purified by precipitation in cold diethyl ether or by chromatography.
V. Purification and Characterization
Purification:
-
Precipitation: Modified PEG linkers can often be purified by precipitation from a non-polar solvent like cold diethyl ether.
-
Dialysis: For larger PEG derivatives, dialysis can be used to remove small molecule impurities.
-
Size-Exclusion Chromatography (SEC): Effective for separating the desired product from reagents and byproducts of different sizes.
-
Ion-Exchange Chromatography (IEC): Useful for purifying charged PEG derivatives.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structural integrity of the PEG backbone and to verify the addition of the new functional group by observing characteristic chemical shifts. For example, the methylene protons adjacent to the functional group will have distinct shifts: ~3.6 ppm for -CH₂-OH, ~4.3 ppm for -CH₂-OTs, ~3.4 ppm for -CH₂-N₃, and ~2.8 ppm for -CH₂-NH₂.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the modified PEG linker, thus verifying the successful conjugation of the new functional group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of specific functional groups, such as the characteristic sharp peak for an azide group at ~2100 cm⁻¹.
Summary
The modification of the hydroxyl group of this compound is a versatile strategy for synthesizing a wide range of heterobifunctional linkers. By employing an orthogonal protection strategy, the hydroxyl group can be selectively functionalized to introduce amines, thiols, azides, and other groups. The protocols provided herein offer a guide for these transformations, and the quantitative data can assist in optimizing reaction conditions. Thorough purification and characterization are essential to ensure the quality and purity of the final modified PEG linker for downstream applications in research and drug development.
References
Application Notes and Protocols for the Reaction of Hydroxy-PEG4-acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of biologics. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2]
Hydroxy-PEG4-acid is a heterobifunctional PEG linker that contains a terminal hydroxyl group and a carboxylic acid group, separated by a four-unit polyethylene glycol spacer.[3] The carboxylic acid moiety can be readily conjugated to primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues in proteins, through the formation of a stable amide bond.[3] This is typically achieved using carbodiimide chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[3] The terminal hydroxyl group can be used for further derivatization or to attach other molecules of interest.
These application notes provide a detailed overview and experimental protocols for the reaction of this compound with primary amines, including the activation of the carboxylic acid, the conjugation reaction, and the purification and characterization of the resulting PEGylated product.
Reaction Mechanism and Experimental Workflow
The conjugation of this compound to a primary amine is a two-step process. First, the carboxylic acid group of the PEG linker is activated with EDC and NHS to form an amine-reactive NHS ester. This intermediate is then reacted with the primary amine-containing molecule to form a stable amide bond.
A typical experimental workflow involves the preparation of reagents, activation of the PEG linker, conjugation to the target molecule, quenching of the reaction, and finally, purification and characterization of the PEGylated product.
References
Application Notes: Hydroxy-PEG4-acid in Advanced Drug Delivery Systems
Introduction
Hydroxy-PEG4-acid is a discrete polyethylene glycol (dPEG®) linker characterized by its heterobifunctional nature, possessing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group connected by a 4-unit ethylene glycol chain.[1] This specific structure offers a powerful tool for researchers in drug delivery, bioconjugation, and nanotechnology. The defined length of the PEG4 spacer provides precise spatial control between conjugated molecules, while its hydrophilic character enhances the aqueous solubility and can improve the pharmacokinetic profile of the final conjugate.[2][3]
These application notes provide an overview of the primary uses of this compound, focusing on its role in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), along with detailed protocols for its conjugation.
Core Applications
Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in the synthesis of ADCs.[1] In this context, the carboxylic acid terminus is typically used to attach a potent cytotoxic payload, while the hydroxyl end can be functionalized for conjugation to the antibody. The inclusion of the PEG4 spacer offers several advantages in ADC design:
-
Enhanced Solubility: Many cytotoxic drugs are highly hydrophobic. The hydrophilic PEG linker helps to mitigate aggregation and improves the overall solubility of the ADC construct.[4]
-
Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the payload, potentially reducing immunogenicity and extending the circulation half-life of the conjugate.
-
Spatial Orientation: The fixed length of the linker ensures a consistent distance between the antibody and the cytotoxic drug, which can be crucial for optimal efficacy and to avoid interference with antibody binding.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for the linker component.
-
Linker Synthesis: The heterobifunctional nature of this compound allows for a modular and stepwise synthesis of the PROTAC molecule. For example, the carboxylic acid can be coupled to the E3 ligase ligand, and the hydroxyl group can be activated and linked to the target protein ligand.
-
Improved Cellular Permeability: The physicochemical properties of the linker are critical for the PROTAC's ability to cross cell membranes. The inclusion of a short, hydrophilic PEG chain can enhance solubility and permeability, improving the overall efficacy of the PROTAC.
-
Ternary Complex Formation: The length and flexibility of the linker are key determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 linker provides a well-defined spacer to facilitate this interaction.
Quantitative Data and Physicochemical Properties
The use of PEG linkers like this compound imparts favorable physicochemical properties to drug conjugates. The following tables provide representative data on the properties of the linker itself and the typical improvements observed upon conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₇ | |
| Molecular Weight | 266.29 g/mol | |
| Appearance | Liquid | - |
| Purity | Typically >95% |
| Storage | -20°C, desiccated | |
Table 2: Illustrative Impact of a Short PEG Linker on Drug Properties This table presents typical, representative data to illustrate the expected effects of conjugating a hydrophobic small molecule drug with a short, hydrophilic PEG linker like this compound.
| Parameter | Unconjugated Drug (Hypothetical) | PEG4-Conjugated Drug (Illustrative) | Rationale for Improvement |
| Aqueous Solubility | < 0.01 mg/mL | 0.5 - 1.0 mg/mL | The hydrophilic PEG chain disrupts crystal packing and increases interaction with water. |
| LogP | 4.5 | 2.5 | PEGylation decreases the overall hydrophobicity of the molecule. |
| Plasma Half-Life (t½) | 1.5 hours | 4 - 6 hours | Increased hydrodynamic size reduces renal clearance; shielding from metabolic enzymes. |
| Protein Binding | 98% | 85% | The PEG "cloud" can sterically hinder non-specific binding to plasma proteins like albumin. |
| Drug Loading Efficiency (in Nanoparticles) | 5% (w/w) | 10-15% (w/w) | The linker can improve compatibility between the drug and the nanoparticle matrix, enhancing encapsulation. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol describes the common two-step method for conjugating the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., protein, peptide, or small molecule ligand) using EDC and NHS chemistry.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Amine-containing molecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC-HCl and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL solution of the amine-containing molecule in Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.
-
Add EDC-HCl to a final concentration of 10 mM (e.g., a 2-10 fold molar excess over the PEG-acid).
-
Immediately add NHS (or Sulfo-NHS) to a final concentration of 25 mM (e.g., a 2.5-fold molar excess over EDC).
-
Incubate the reaction for 15-30 minutes at room temperature. This forms the semi-stable NHS ester.
-
-
Conjugation to Primary Amine:
-
Immediately add the activated Hydroxy-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary, as this pH is optimal for the reaction with primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (for proteins), HPLC, or Mass Spectrometry.
-
Protocol 2: Functionalization of the Hydroxyl Terminus
The hydroxyl group of this compound can be activated for subsequent reactions, for example, by converting it to a tosylate, which is an excellent leaving group for nucleophilic substitution.
Materials:
-
This compound (or its conjugated product from Protocol 1)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous conditions (e.g., nitrogen or argon atmosphere)
Procedure:
-
Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Add triethylamine (1.5-2.0 equivalents) to the solution.
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, quench the reaction by adding cold water.
-
Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated-PEG4-acid product by flash column chromatography. The purified product now contains a reactive tosyl group that can be readily displaced by nucleophiles like amines or thiols.
-
Visualizations: Workflows and Mechanisms
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hydroxy-PEG4-acid Conjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Hydroxy-PEG4-acid conjugation reactions, a common method for PEGylation of biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conjugation of my this compound to my amine-containing molecule. What are the likely causes and how can I resolve this?
Low or no conjugation is a frequent issue that can stem from several factors. The primary reasons include inactive reagents, suboptimal reaction conditions, or interfering substances. Refer to the troubleshooting workflow below and the detailed explanations that follow.
Caption: Troubleshooting workflow for low conjugation yield.
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Inactive Reagents : The most common cause is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which is highly sensitive to moisture.[1][2][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is also moisture-sensitive.
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Solution : Ensure all reagents are stored under desiccated conditions at -20°C.[4][5] Always allow reagent vials to equilibrate to room temperature before opening to prevent water condensation. If you suspect reagent degradation, use a fresh batch. You can test the activity of NHS esters by measuring the absorbance of the NHS byproduct at 260-280 nm before and after intentional hydrolysis with a strong base.
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Suboptimal Reaction pH : The pH of the reaction is critical for both the activation of the carboxylic acid and the subsequent conjugation to the amine.
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Activation Step : The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.
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Conjugation Step : The reaction of the activated NHS ester with the primary amine is most efficient at a pH of 7.0-9.0. A common practice is to perform the reaction at a pH of 7.2-8.5.
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Solution : A two-step pH process is optimal. First, activate the this compound at pH 4.5-6.0, and then increase the pH to 7.2-8.5 for the conjugation step.
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Presence of Competing Nucleophiles : Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, significantly reducing the yield.
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Solution : Use non-amine-containing buffers like phosphate-buffered saline (PBS), MES, HEPES, or borate buffers. If your protein is in a Tris-based buffer, perform a buffer exchange via dialysis or desalting column before starting the conjugation.
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Q2: My reaction seems to work, but the final yield after purification is very low. What could be the reason?
Low yield after purification can be due to the choice of purification method or aggregation of the conjugate.
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Inappropriate Purification Method : The choice of purification technique is crucial for separating the PEGylated product from unreacted PEG and protein.
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Size Exclusion Chromatography (SEC) : Effective for removing unreacted small molecules and byproducts. It can also separate native protein from the larger PEGylated protein.
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Ion Exchange Chromatography (IEX) : Can be very effective in separating based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.
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Hydrophobic Interaction Chromatography (HIC) : Can also be used, but its effectiveness depends on the hydrophobicity of the protein relative to the PEG.
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Dialysis and Ultrafiltration : Useful for removing small molecule impurities but may not efficiently separate unreacted protein from the PEGylated product.
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Solution : Select a purification method based on the physicochemical properties of your protein and the PEGylated conjugate. A combination of methods, such as SEC followed by IEX, may be necessary for high purity.
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Aggregation During Purification : The PEGylated conjugate may aggregate during purification steps, leading to product loss.
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Solution : Optimize the buffers used during purification to maintain the solubility of the conjugate. Analyze samples before and after each purification step by SEC to identify any aggregation.
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Data Presentation
The efficiency of your conjugation reaction is highly dependent on several parameters. The tables below summarize key quantitative data to aid in your experimental design.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Balances efficient amine reaction with minimal NHS-ester hydrolysis. |
| Molar Ratio (EDC:NHS:PEG-acid) | 2:5:1 to 10:25:1 | A molar excess of EDC and NHS over the PEG-acid is recommended. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | This should be optimized for your specific protein. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer reaction times may be needed for less reactive amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
Table 2: Stability of NHS Esters at Different pH Values
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 (at 0°C) | 4 - 5 hours | Reasonable stability, allowing for sufficient reaction time. |
| 8.6 (at 4°C) | 10 minutes | Rapid hydrolysis; conjugation must be performed quickly. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group on this compound followed by conjugation to primary amines on a protein.
Materials:
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This compound
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Protein to be conjugated (in an amine-free buffer)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
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Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Purification materials (e.g., SEC or IEX column)
Methodology:
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Reagent Preparation :
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Equilibrate all reagents to room temperature before opening their containers.
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Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use. A common concentration is 10 mg/mL.
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Dissolve the this compound in the Activation Buffer.
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Activation of this compound :
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In a reaction tube, mix this compound, EDC, and NHS. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the PEG-acid.
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Incubate the activation reaction for 15-30 minutes at room temperature.
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Conjugation :
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Immediately add the activated PEG solution to your protein solution, which should be in the Conjugation Buffer.
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The pH of the final reaction mixture should be between 7.2 and 8.5.
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Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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-
Quenching :
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Add the Quenching Solution to the reaction mixture to stop the reaction by reacting with any unreacted NHS esters. Incubate for 30 minutes.
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Purification :
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Purify the resulting conjugate using an appropriate method such as size-exclusion or ion-exchange chromatography to remove unreacted PEG, protein, and quenching reagents.
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Visualizations
Caption: Chemical pathway of this compound conjugation.
Caption: Experimental workflow for PEGylation.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
common side reactions with Hydroxy-PEG4-acid and how to avoid them
Welcome to the technical support center for Hydroxy-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions related to the use of this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker that contains a hydroxyl (-OH) group on one end of a four-unit polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group on the other.[1] This structure makes it a versatile building block in bioconjugation and drug development.[1] Its primary applications include its use in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[3]
Q2: What are the most common side reactions observed with this compound?
A2: The free acid form of this compound is susceptible to two main side reactions:
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Intramolecular Cyclization: The terminal hydroxyl group can react with the carboxylic acid group of the same molecule to form a cyclic ester, also known as a lactone.
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Intermolecular Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polymers.
These side reactions can reduce the yield of the desired product and introduce impurities.
Q3: How can I avoid the common side reactions associated with this compound?
A3: To minimize side reactions, consider the following strategies:
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Use the Sodium Salt Form: The sodium salt of this compound is more stable and less prone to intramolecular and intermolecular reactions, making it ideal for storage and shipping.
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Proper Storage: Store this compound, especially in its free acid form, under dry, dark conditions at low temperatures (0-4°C for short-term and -20°C for long-term storage).
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Controlled Reaction Conditions: During conjugation reactions, carefully control parameters such as pH, temperature, and concentration.
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Use of Protective Groups: In multi-step syntheses, employing protecting groups for the hydroxyl or carboxylic acid functionality can prevent unwanted reactions.
Q4: What are the recommended coupling agents for reacting the carboxylic acid group of this compound with primary amines?
A4: The terminal carboxylic acid can be effectively coupled with primary amines to form a stable amide bond using activating agents. Commonly used coupling agents include:
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
These reactions are often performed in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
Q5: What types of buffers should I use for conjugation reactions?
A5: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the activated carboxylic acid. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer, typically within a pH range of 7-9. For some EDC/NHS-mediated couplings, a MES buffer at a lower pH (around 6.0) may be used for the activation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Conjugate | 1. Side reactions: Intramolecular cyclization or intermolecular polymerization of this compound. | 1a. Use the more stable sodium salt form of the linker. 1b. Ensure proper storage of the linker (dry, dark, -20°C). 1c. Optimize reaction conditions (pH, temperature, concentration). |
| 2. Inactive Reagents: Degradation of coupling agents (e.g., EDC, HATU) due to moisture. | 2. Use fresh, high-quality coupling agents and store them under anhydrous conditions. | |
| 3. Competing Reactions: Buffer components (e.g., Tris, glycine) are reacting with the activated linker. | 3. Switch to a non-amine-containing buffer such as PBS, borate, or carbonate buffer. | |
| 4. Suboptimal pH: The pH of the reaction mixture is not optimal for amide bond formation. | 4. Adjust the pH of the reaction to be within the recommended range (typically 7-9) for the specific coupling chemistry. | |
| Presence of Unexpected Byproducts | 1. Polymer Formation: Intermolecular reaction of the linker. | 1a. See "Low Yield" solutions. 1b. Consider using a more dilute reaction concentration. |
| 2. Lactone Formation: Intramolecular cyclization of the linker. | 2. See "Low Yield" solutions. | |
| 3. Reaction with Non-target Molecules: Impurities in the starting materials or reaction with buffer components. | 3a. Purify starting materials before the reaction. 3b. Use appropriate, non-reactive buffers. | |
| Poor Solubility of Reagents or Conjugate | 1. Aggregation: The biopolymer or the final conjugate is aggregating. | 1. The inherent hydrophilicity of the PEG linker should aid solubility. If issues persist, consider optimizing the buffer composition or adding solubility-enhancing agents. |
| 2. Solvent Incompatibility: The chosen solvent system is not suitable for all reaction components. | 2. If using an organic solvent, ensure it is compatible with all reagents. For aqueous reactions, ensure the biopolymer is fully solubilized before adding the linker. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in an Aqueous Environment
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein) using EDC and NHS.
Materials:
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This compound
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Amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching solution (e.g., hydroxylamine)
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Purification column (e.g., size exclusion chromatography)
Procedure:
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Dissolve Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF).
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Activate Carboxylic Acid: In a suitable reaction vessel, dissolve this compound in the Activation Buffer.
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Add a molar excess of EDC and NHS to the linker solution. A typical ratio is 1:2:2 (linker:EDC:NHS).
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Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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Conjugation: Dissolve the amine-containing molecule in the Reaction Buffer.
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Add the activated this compound solution to the amine-containing molecule solution.
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Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
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Quench Reaction: Add a quenching solution to consume any unreacted NHS esters.
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Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, to remove excess reagents and byproducts.
Protocol 2: Solid-Phase Synthesis of a PEGylated Peptide
This protocol outlines the general steps for incorporating this compound into a peptide using solid-phase peptide synthesis (SPPS). This method offers high control and purity.
Materials:
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Amine-functionalized resin (e.g., Rink Amide resin)
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Fmoc-protected amino acids
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This compound
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Coupling agents (e.g., HATU, HBTU) and base (e.g., DIPEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Cleavage cocktail (e.g., TFA-based)
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Solvents: DMF, DCM
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Washing solvents
Procedure:
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Resin Preparation: Swell the amine-functionalized resin in DMF.
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First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and base.
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Deprotection: Remove the Fmoc protecting group using the deprotection solution.
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Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.
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Linker Addition: Couple this compound to the N-terminal amine of the peptide chain using a coupling agent and base.
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Final Deprotection: If applicable, remove any remaining protecting groups.
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Cleavage and Purification: Cleave the PEGylated peptide from the resin using a cleavage cocktail. Precipitate the product in cold ether and purify using reverse-phase HPLC.
Visualizations
Caption: Stability pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of Hydroxy-PEG4-acid Conjugates Using HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hydroxy-PEG4-acid conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound and its conjugates?
A1: Reversed-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying small PEGylated molecules like this compound and its conjugates.[1] The separation is based on the hydrophobicity of the molecules. A C18 column is an excellent choice for this type of separation.[1]
Q2: My this compound conjugate has poor or no UV absorbance. What detection method should I use?
A2: Polyethylene glycol (PEG) itself lacks a significant UV chromophore. For universal detection of your conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[1] Alternatively, a Refractive Index Detector (RID) can be used, though it is generally less sensitive and not compatible with gradient elution.[1] If available, Mass Spectrometry (MS) can provide both detection and mass confirmation.[1]
Q3: What are the common impurities I might see during the purification of a this compound conjugate?
A3: Common impurities can include unreacted this compound, excess starting materials from the conjugation reaction, and potential side-products such as di-PEGylated species or hydrolyzed reagents. The relative retention times of these impurities will depend on their hydrophobicity compared to the desired conjugate.
Q4: How does the mobile phase pH affect the retention of this compound?
A4: The mobile phase pH is a critical parameter as it influences the ionization state of the terminal carboxylic acid group on the this compound. At a pH below the pKa of the carboxylic acid (typically around 4-5), the acid will be in its neutral, protonated form, leading to increased hydrophobicity and longer retention times on a reversed-phase column. Conversely, at a pH above the pKa, the carboxylate form will be more polar and elute earlier.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound conjugates.
Problem 1: Peak Tailing
Description: The peak for the this compound conjugate is asymmetrical with a pronounced tail, leading to poor resolution and inaccurate quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH (e.g., to pH 3 or lower) to protonate the silanol groups on the stationary phase, which can reduce secondary interactions with the analyte. Consider using a column with end-capping to minimize exposed silanols. |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of the acidic and basic functional groups in your conjugate to ensure a single ionic species. |
| Column Overload | Reduce the sample concentration or injection volume. If the problem persists, consider using a column with a larger diameter or higher loading capacity. |
| Extra-column Dead Volume | Ensure all tubing and connections are properly fitted and have minimal length and internal diameter to reduce dead volume. |
Problem 2: Broad Peaks
Description: The peak for the conjugate is wider than expected, resulting in decreased sensitivity and resolution.
| Possible Cause | Recommended Solution |
| Slow Mass Transfer Kinetics | Increase the column temperature (e.g., to 40-50°C) to improve mass transfer kinetics and reduce peak broadening. |
| Presence of Multiple PEGylated Species | If the PEGylation reaction resulted in a mixture of species (e.g., different PEG chain lengths), this can lead to a broad peak. This is less likely with a monodisperse linker like this compound but can occur with polydisperse PEGs. |
| Inappropriate Mobile Phase Composition | Optimize the gradient slope and the organic solvent composition (e.g., acetonitrile vs. methanol) to improve peak focusing. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. |
Problem 3: Inconsistent Retention Times
Description: The retention time of the conjugate varies between injections, making peak identification and quantification unreliable.
| Possible Cause | Recommended Solution |
| Poorly Equilibrated Column | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Temperature Variations | Use a column oven to maintain a constant temperature throughout the analysis. |
| Changes in Mobile Phase pH | Use a buffered mobile phase to maintain a stable pH, especially when working with ionizable compounds. |
Experimental Protocols
General RP-HPLC Purification Protocol for a this compound Conjugate
This protocol provides a starting point for the purification of a conjugate derived from this compound. Optimization may be necessary based on the specific properties of the conjugate.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-5 min: 5% B
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5-25 min: 5-95% B (linear gradient)
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25-30 min: 95% B
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30-35 min: 95-5% B (return to initial conditions)
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35-40 min: 5% B (equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 40°C
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Detector: Evaporative Light Scattering Detector (ELSD) (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or Mass Spectrometer (MS).
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Injection Volume: 10-50 µL (depending on sample concentration)
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Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following table provides representative, hypothetical quantitative data for the separation of a this compound conjugate from potential impurities under the conditions described in the experimental protocol.
| Analyte | Hypothetical Retention Time (min) | Peak Area (%) | Peak Shape |
| Unreacted Starting Material (more polar) | 4.2 | 5.8 | Sharp, Symmetrical |
| This compound Conjugate (Product) | 15.7 | 85.3 | Symmetrical |
| Unreacted this compound | 8.9 | 6.5 | Symmetrical |
| Side-product (e.g., di-acid, more polar) | 7.1 | 2.4 | Symmetrical |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound conjugates.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
Technical Support Center: Optimizing Hydroxy-PEG4-acid Linkers for ADCs
Welcome to the technical support center for the optimization of Hydroxy-PEG4-acid and other short-chain PEG linkers in Antibody-Drug Conjugate (ADC) development. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a this compound linker in an ADC?
A this compound is a discrete, hydrophilic linker used to conjugate a cytotoxic payload to a monoclonal antibody.[1] Its primary functions are to:
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Increase Hydrophilicity: The polyethylene glycol (PEG) component enhances the water solubility of the ADC, which is particularly crucial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[][3][4]
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Act as a Spacer: The linker provides spatial separation between the antibody and the payload, which can help maintain the antibody's binding affinity and prevent steric hindrance.[]
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Modulate Pharmacokinetics (PK): The hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, shielding it from premature clearance mechanisms and potentially extending the ADC's circulation half-life.
Q2: Is a PEG4 linker long enough to be effective?
The optimal PEG linker length is highly dependent on the specific antibody, payload, and target. A PEG4 linker offers a balance of properties:
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Sufficient Hydrophilicity: For many moderately hydrophobic payloads, a PEG4 linker can provide enough hydrophilicity to prevent aggregation and improve solubility.
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Minimal Steric Hindrance: Shorter PEG chains are less likely to interfere with antibody-antigen binding.
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Pharmacokinetics: While longer PEG chains (e.g., PEG8, PEG12, PEG24) generally lead to slower plasma clearance, a threshold effect has been observed. In some studies, a PEG8 linker was sufficient to maximize exposure, suggesting that for certain ADC constructs, a PEG4 may provide adequate, though not maximal, PK benefits. Empirical testing is essential to determine the ideal length for a specific application.
Q3: Is this compound a cleavable or non-cleavable linker?
This compound is a non-cleavable linker. This means that after the ADC is internalized by the target cell and the antibody is degraded in the lysosome, the payload is released with the linker and a residual amino acid still attached. Non-cleavable linkers offer excellent plasma stability, minimizing the risk of premature payload release and off-target toxicity.
Q4: Can I increase the drug-to-antibody ratio (DAR) using a PEG4 linker?
Yes, PEG linkers are a key strategy for enabling higher DARs. Many cytotoxic payloads are hydrophobic, and loading more than 3-4 drugs per antibody using traditional hydrophobic linkers can lead to aggregation and rapid clearance. The hydrophilicity of the PEG4 linker helps to offset the hydrophobicity of the payload, allowing for the successful creation of more potent ADCs with higher DARs (e.g., DAR 8) without compromising stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when optimizing ADCs with a this compound linker.
| Problem | Potential Cause | Recommended Solution |
| ADC Aggregation (Observed as a high molecular weight peak in Size Exclusion Chromatography - SEC) | Insufficient Hydrophilicity: The PEG4 linker may not be sufficient to solubilize a highly hydrophobic payload, especially at a high DAR. | 1. Compare with a Longer Linker: Synthesize and test an ADC with a longer PEG linker (e.g., PEG8 or PEG12) to see if the increased hydrophilicity resolves the aggregation.2. Optimize Conjugation Conditions: Reduce the concentration of organic co-solvents (e.g., DMSO) used to dissolve the drug-linker to the minimum required, as they can denature the antibody.3. Buffer Optimization: Ensure the pH and ionic strength of the conjugation buffer are optimized for antibody stability. |
| Low Drug-to-Antibody Ratio (DAR) (Determined by Hydrophobic Interaction Chromatography - HIC or Mass Spectrometry) | Steric Hindrance: The relatively short PEG4 linker might cause steric hindrance, preventing the drug-linker from efficiently accessing the conjugation sites on the antibody, particularly if the sites are less accessible. | 1. Increase Molar Excess: Incrementally increase the molar excess of the drug-linker in the conjugation reaction.2. Extend Reaction Time/Temperature: Optimize the reaction kinetics by increasing the incubation time or temperature (e.g., from 4°C to room temperature).3. Test a Longer Linker: A longer PEG chain (e.g., PEG8) may provide the necessary flexibility to overcome steric hindrance and improve conjugation efficiency. |
| Suboptimal In Vivo Efficacy (Poor tumor growth inhibition despite good in vitro potency) | Rapid Plasma Clearance: The ADC may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor. The hydrophilicity provided by the PEG4 linker might be insufficient to achieve the desired half-life. | 1. Conduct a PK Study: Perform a pharmacokinetic study in rodents comparing the PEG4-ADC with conjugates bearing longer PEG chains (e.g., PEG8, PEG12, PEG24).2. Correlate PK with Efficacy: A clear relationship often exists between longer PEG chains, slower clearance, and improved in vivo activity. If a longer PEG linker shows significantly better exposure, it will likely lead to better efficacy. |
| Loss of In Vitro Potency (Higher IC50 value compared to a non-PEGylated or shorter-chain linker ADC) | Steric Interference with Binding: Although less common with short linkers, the PEG4-payload moiety could partially obstruct the antigen-binding site of the antibody. | 1. Evaluate Antigen Binding: Use an ELISA or Surface Plasmon Resonance (SPR) assay to directly compare the binding affinity of the PEG4-ADC to the unconjugated antibody.2. Alter Conjugation Site: If using a site-specific conjugation method, moving the conjugation site further from the antigen-binding domains may resolve the issue. |
Data Presentation
The selection of PEG linker length is a critical optimization step that balances physicochemical properties with biological function. The following table summarizes the general trends observed when varying PEG linker length in ADC development.
Table 1: Impact of PEG Linker Length on ADC Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8-PEG24) | Rationale & Citation |
|---|---|---|---|
| Solubility | Good | Excellent | Longer PEG chains impart greater hydrophilicity, more effectively counteracting payload hydrophobicity and reducing aggregation risk. |
| Plasma Clearance | Moderate | Slow | The increased hydrodynamic volume and "hydration shell" of longer PEG chains reduce renal clearance and non-specific uptake, prolonging circulation half-life. |
| In Vivo Efficacy | Good | Often Improved | Slower clearance typically leads to greater tumor accumulation and exposure, resulting in enhanced antitumor activity. |
| In Vitro Potency | Generally High | Potential for Reduction | Very long PEG chains can sometimes cause steric hindrance that may slightly reduce binding affinity or the rate of internalization. |
| Steric Hindrance | Low | Higher | Longer, more flexible chains have a greater potential to interfere with antibody-antigen interactions, though this is highly context-dependent. |
| Immunogenicity | Low | Lower | PEGylation is known to reduce immunogenicity by shielding potential epitopes on the payload or linker from the immune system. |
Experimental Protocols
Protocol 1: Comparative ADC Synthesis with Different PEG Linker Lengths
This protocol describes the synthesis of ADCs using a thiol-reactive maleimide-PEG-payload to compare the effects of different PEG lengths (e.g., PEG4 vs. PEG8).
1. Antibody Reduction: a. Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). c. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl groups.
2. Drug-Linker Preparation: a. Dissolve the Maleimide-PEG4-Payload and Maleimide-PEG8-Payload constructs in an appropriate organic solvent (e.g., DMSO) to create stock solutions.
3. Conjugation Reaction: a. Set up parallel reactions for each linker. Add a defined molar excess (e.g., 8-fold excess per antibody) of the dissolved drug-linker to the reduced antibody solution. b. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
4. Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a storage buffer (e.g., PBS). b. Collect the fractions corresponding to the monomeric ADC peak.
Protocol 2: Characterization of PEG-ADCs
1. Determination of Drug-to-Antibody Ratio (DAR): a. Method: Use Hydrophobic Interaction Chromatography (HIC-HPLC). b. Procedure: Inject the purified ADC onto a HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times due to hydrophobicity. c. Analysis: Calculate the average DAR by integrating the peak areas corresponding to each DAR species.
2. Assessment of Purity and Aggregation: a. Method: Use Size Exclusion Chromatography (SEC-HPLC). b. Procedure: Inject the purified ADC onto an SEC column. c. Analysis: The percentage of monomeric ADC is determined by the area of the main peak. High molecular weight (HMW) species correspond to aggregates, while low molecular weight (LMW) species can indicate fragmentation.
3. Evaluation of In Vitro Potency: a. Method: Cell-based cytotoxicity assay. b. Procedure: Seed cancer cells expressing the target antigen in 96-well plates. Treat the cells with serial dilutions of the ADCs with different PEG linker lengths for 72-96 hours. c. Analysis: Measure cell viability using a reagent like CellTiter-Glo®. Plot the dose-response curves and calculate the IC50 value for each ADC.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the optimization of PEG linker length for ADCs.
Caption: ADC linker optimization experimental workflow.
Caption: Troubleshooting logic for common ADC issues.
References
addressing stability issues of Hydroxy-PEG4-acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Hydroxy-PEG4-acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in its free acid form?
A1: The free acid form of this compound is susceptible to intramolecular esterification, where the terminal hydroxyl group reacts with the carboxylic acid group, leading to the formation of cyclic esters or linear polymers. This self-reaction can reduce the availability of the active carboxylic acid for your intended conjugation. For this reason, it is often supplied and recommended to be stored as a more stable salt, such as a sodium salt.[1]
Q2: What are the main degradation pathways for PEG linkers like this compound in solution?
A2: The two primary degradation pathways for PEG linkers are oxidation and hydrolysis.
-
Oxidative degradation: This can be initiated by exposure to heat, light, and atmospheric oxygen.[2][3] It can lead to chain scission of the PEG backbone, resulting in the formation of impurities such as aldehydes, ketones, and shorter PEG fragments.[4]
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable to hydrolysis, if this compound is activated (e.g., as an NHS ester) for conjugation, the resulting ester bond is susceptible to hydrolysis, especially at higher pH.[5] This will regenerate the carboxylic acid, rendering it inactive for the desired reaction.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years). | Minimizes the rate of potential degradation reactions. |
| 0-4°C for short-term storage (days to weeks). | ||
| Atmosphere | Store under an inert gas like argon or nitrogen. | Prevents oxidative degradation by displacing oxygen. |
| Light | Protect from light by storing in a dark vial or container. | Light can accelerate oxidative degradation. |
| Form | Store as the sodium salt if possible. | The salt form is more stable and less prone to self-reaction than the free acid. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of moisture, which can lead to hydrolysis. |
Q4: What is the impact of pH on the stability of activated this compound during conjugation reactions?
A4: The pH of the reaction buffer is a critical parameter. When this compound is activated (e.g., with EDC/NHS), there is a trade-off between the desired amidation reaction with your target molecule and the competing hydrolysis of the activated ester.
-
Slightly alkaline pH (7.2-8.5): Favors the reaction with primary amines.
-
Higher pH: Significantly increases the rate of hydrolysis of the NHS ester, reducing the yield of your desired conjugate.
Therefore, an optimal pH, typically between 7.2 and 8.0, must be chosen to balance these two competing reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation yield | Degradation of this compound stock: Improper storage has led to degradation. | - Confirm proper storage conditions (-20°C, inert atmosphere, dark). - Prepare a fresh stock solution of this compound. |
| Hydrolysis of activated PEG-acid: The pH of the reaction buffer is too high, or the reaction time is too long. | - Optimize the reaction pH to a range of 7.2-8.0. - Reduce the reaction time. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. | |
| Use of amine-containing buffers: Buffers like Tris or glycine are competing with your target molecule for the activated PEG-acid. | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. | |
| Inconsistent results between experiments | Batch-to-batch variability of this compound: Differences in purity or the presence of degradation products. | - Purchase high-purity reagents from a reputable supplier. - Characterize the incoming reagent by an analytical method like NMR or mass spectrometry if possible. |
| Variability in solution preparation: Inconsistent pH of buffers or exposure of the stock solution to air and moisture. | - Ensure accurate and consistent buffer preparation. - Minimize the time the stock solution vial is open to the atmosphere. Purge with an inert gas before re-sealing. | |
| Precipitation observed in the reaction mixture | Poor solubility of the PEGylated conjugate: The addition of the PEG chain may have altered the solubility of your target molecule. | - The hydrophilic PEG spacer should increase solubility in aqueous media. If precipitation occurs, consider adjusting the buffer composition or concentration of reactants. |
| Formation of PEG polymers: If using the free acid form, self-polymerization may have occurred. | - Use the more stable sodium salt form of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of this compound (preferably the sodium salt form) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or by purging with argon or nitrogen), dissolve the required amount of this compound in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a desired concentration (e.g., 100 mM).
-
Cap the vial tightly, preferably with a septum cap to allow for removal of the solution with a syringe, minimizing exposure to the atmosphere.
-
Store the stock solution at -20°C.
Protocol 2: General Procedure for EDC/NHS Activation of this compound and Conjugation to a Primary Amine
-
Dissolve the amine-containing molecule in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 or 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Add the this compound stock solution to the reaction mixture.
-
In a separate vial, freshly prepare solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in the same amine-free buffer or an appropriate organic solvent.
-
Add the EDC and NHS solutions to the reaction mixture containing the amine and PEG-acid. A common molar ratio is a slight excess of EDC and NHS relative to the PEG-acid.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for your specific application.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS-activated PEG-acid.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-acid and coupling reagents.
Protocol 3: Monitoring Degradation of this compound in Solution by HPLC
-
Prepare a solution of this compound in the aqueous buffer of interest.
-
Inject an initial sample (t=0) onto a suitable reversed-phase HPLC column.
-
Store the solution under the conditions you wish to investigate (e.g., specific pH, temperature, exposure to light).
-
At various time points, inject samples onto the HPLC and monitor the chromatogram.
-
Degradation can be observed as a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for low yield in PEGylation reactions.
Caption: Degradation pathways of this compound and its activated form.
References
- 1. This compound sodium salt | 2468714-92-1 | BroadPharm [broadpharm.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of proteins during Hydroxy-PEG4-acid conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during conjugation with Hydroxy-PEG4-acid.
Troubleshooting Guide: Preventing Protein Aggregation
Protein aggregation during conjugation is a common challenge that can significantly impact the yield and quality of the final product. Below is a step-by-step guide to identify and mitigate the root causes of aggregation.
Initial Assessment:
Before troubleshooting, visually inspect your reaction mixture for any signs of turbidity or precipitation. Quantify the extent of aggregation using techniques like UV-Vis spectroscopy (measuring absorbance at 340 nm), dynamic light scattering (DLS), or size-exclusion chromatography (SEC).
Problem: Protein Aggregation Observed During or After Conjugation
Possible Cause 1: Suboptimal Reaction Conditions
The reaction conditions play a critical role in maintaining protein stability. Factors such as pH, temperature, and reagent concentrations can significantly influence aggregation.
Solutions:
-
Optimize Reaction pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][2] At lower pH values, the primary amines on the protein are protonated and less reactive. At pH values above 8.5, the hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency and potentially leading to side reactions.[1][3][4] It is crucial to screen a range of pH values to find the optimal balance for your specific protein's stability and reactivity.
-
Control Reaction Temperature: Lowering the reaction temperature to 4°C can slow down both the conjugation reaction and the rate of protein unfolding and aggregation. While the reaction will proceed more slowly, this can favor controlled modification over intermolecular cross-linking.
-
Adjust Reagent Concentrations:
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Consider testing a range of protein concentrations (e.g., 1-5 mg/mL).
-
PEG-to-Protein Molar Ratio: An excessive molar ratio of the activated this compound can lead to over-labeling, altering the protein's surface properties and promoting aggregation. It is recommended to perform a titration to determine the optimal molar excess.
-
Possible Cause 2: Inadequate Buffer Composition
The choice of buffer and the presence or absence of certain additives can profoundly impact protein solubility and stability.
Solutions:
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS-activated PEG, reducing conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
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Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help prevent aggregation. These work through various mechanisms to stabilize the protein's native conformation.
-
Sugars and Polyols: Sucrose, trehalose, and glycerol act as protein stabilizers.
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Amino Acids: Arginine and glycine are known to suppress protein-protein interactions and reduce aggregation.
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Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.
-
Possible Cause 3: Issues with Reagent Preparation and Addition
The solubility and handling of the activated this compound can influence the local concentration and reaction homogeneity, potentially leading to aggregation.
Solutions:
-
Ensure Complete Dissolution: this compound, especially after activation to its NHS ester form, may have limited aqueous solubility. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution.
-
Stepwise Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, consider adding it in smaller aliquots over a period of time with gentle mixing. This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe protein aggregation?
A1: The first step is to systematically evaluate and optimize your reaction conditions. This includes screening a range of pH values, protein concentrations, and PEG-to-protein molar ratios to identify the conditions that minimize aggregation for your specific protein.
Q2: How does the short PEG4 chain length of this compound affect protein stability and aggregation?
A2: While longer PEG chains are generally known to increase protein stability and reduce aggregation, even short PEG chains like PEG4 can have a positive impact. The hydrophilic nature of the PEG chain can increase the overall solubility of the protein conjugate. However, the effect is protein-dependent, and optimization of conjugation conditions remains crucial.
Q3: Can I use Tris buffer for my conjugation reaction?
A3: No, it is not recommended to use buffers containing primary amines, such as Tris, as they will compete with your protein for reaction with the activated this compound, leading to lower conjugation efficiency.
Q4: What are some common stabilizing agents I can add to my reaction buffer?
A4: Common stabilizing agents include sugars like sucrose, amino acids such as arginine, and non-ionic surfactants like Polysorbate 20. It is advisable to test a range of concentrations for each to find the most effective condition for your protein.
Q5: How should I prepare and add the activated this compound to my protein solution?
A5: The activated PEG reagent should be dissolved in a small amount of an anhydrous organic solvent like DMSO or DMF immediately before use. This solution should then be added slowly and in a stepwise manner to the protein solution with gentle mixing to avoid localized high concentrations.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound conjugation reaction and preventing protein aggregation.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce aggregation. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can promote aggregation. |
| Molar Excess of Activated PEG | 5:1 to 20:1 (Protein:PEG) | Titration is recommended to find the optimal ratio. |
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
| Glycerol | 5-20% (v/v) | Acts as a protein stabilizer. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
Procedure:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF.
-
In a reaction tube, combine EDC and NHS with the this compound solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the this compound.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
The activated Hydroxy-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Protein Conjugation with Activated Hydroxy-PEG4-NHS Ester
This protocol describes the conjugation of the activated Hydroxy-PEG4-NHS ester to a protein containing primary amines.
Materials:
-
Activated Hydroxy-PEG4-NHS ester (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is in a suitable amine-free buffer at the desired concentration.
-
Slowly add the freshly prepared activated Hydroxy-PEG4-NHS ester solution to the protein solution with gentle stirring. The molar ratio of the PEG linker to the protein should be optimized for each specific application, with a common starting point being a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
Purify the protein-PEG conjugate to remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for preventing protein aggregation during this compound conjugation.
Caption: Key factors contributing to protein aggregation during conjugation.
References
Technical Support Center: Improving EDC/NHS Activation Efficiency for Hydroxy-PEG4-acid
Welcome to the technical support center for optimizing the conjugation of Hydroxy-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of your EDC/NHS activation and subsequent conjugation reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the EDC/NHS activation of this compound and subsequent conjugation to amine-containing molecules.
Issue 1: Low or No Coupling Yield
This is one of the most frequent challenges in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. A two-step pH process is optimal. The activation of the carboxyl group on this compound with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1][2] The subsequent coupling to a primary amine is favored at a pH of 7.2-8.5.[3][4] |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[5] Always use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow the vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Hydrolysis of Activated PEG-Acid | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions. The NHS ester is more stable but still susceptible to hydrolysis, especially at higher pH. Perform the conjugation step promptly after the activation of this compound. |
| Inappropriate Buffer Composition | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the coupling step. |
| Insufficient Molar Excess of Reagents | To drive the reaction forward, a molar excess of EDC and NHS over the this compound is recommended. See Table 2 for recommended molar ratios. |
Issue 2: Precipitation During the Reaction
Precipitation of your target molecule or the PEGylated product can significantly lower your yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to the precipitation of the molecule to be conjugated. If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
| Low Solubility of PEGylated Product | While the PEG linker is designed to enhance solubility, a high degree of PEGylation on a hydrophobic molecule can sometimes lead to solubility issues. Ensure the final conjugate is soluble in the reaction buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of this compound?
A1: The activation of the carboxyl group of this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. This is because the acidic conditions protonate the carboxyl group, making it more reactive with EDC.
Q2: What is the optimal pH for the conjugation of the NHS-activated this compound to an amine?
A2: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.2-8.5. At this pH, the primary amine is deprotonated and more nucleophilic, facilitating its attack on the NHS ester.
Q3: Why is NHS or Sulfo-NHS used with EDC?
A3: The O-acylisourea intermediate formed when EDC reacts with the carboxylic acid is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxyl group and reduces coupling efficiency. NHS or its water-soluble analog, Sulfo-NHS, reacts with this intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis, allowing for a more controlled and efficient reaction with the amine-containing molecule.
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture. They should be stored desiccated at -20°C. Before use, allow the vials to warm to room temperature to prevent condensation upon opening. It is crucial to prepare solutions of EDC and NHS immediately before use, as they are prone to hydrolysis in aqueous solutions.
Q5: What are the recommended molar ratios of EDC and NHS to this compound?
A5: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl group of the this compound. See Table 2 for detailed recommendations.
Q6: How can I quench the EDC/NHS coupling reaction?
A6: Quenching stops the reaction and deactivates any remaining reactive groups. Common quenching reagents include hydroxylamine, Tris, or glycine. Hydroxylamine hydrolyzes unreacted NHS esters, while Tris and glycine contain primary amines that will react with and cap any remaining NHS-activated molecules. A final concentration of 10-50 mM is typically used for quenching.
Data Presentation
The efficiency of your conjugation reaction is highly dependent on several parameters. The tables below summarize key quantitative data to aid in your experimental design.
Table 1: Half-life of NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that reduces the efficiency of the conjugation.
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
The molar ratios of EDC and NHS to the carboxyl group of this compound are critical for efficient activation.
| Reagent | Recommended Molar Ratio (relative to Carboxylic Acid) | Purpose | Reference(s) |
| EDC | 1.5 - 10 equivalents | To ensure efficient activation of the carboxyl groups. | |
| NHS/Sulfo-NHS | 2 - 5 equivalents | To efficiently form the stable NHS ester and minimize side reactions. | |
| Amine-Molecule | 1 - 1.5 equivalents | An equimolar or slight excess of the amine-containing molecule is often used to ensure efficient labeling. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Molecule
This protocol is recommended to minimize side reactions and is suitable for most applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the PEG linker is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, the activated PEG linker can be used for conjugation. For sensitive applications, removal of excess EDC and Sulfo-NHS can be performed using a desalting column equilibrated with Coupling Buffer.
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the activated PEG linker solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
Step 4: Purification
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.
Visualizations
The following diagrams illustrate the key chemical reaction and a general workflow for the EDC/NHS activation of this compound.
References
Technical Support Center: Purification of Biomolecules after PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Hydroxy-PEG4-acid from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a hydroxyl group at one end and a carboxylic acid group at the other, connected by a 4-unit PEG spacer.[1][2] Its molecular weight is approximately 266.29 g/mol .[1][3] In bioconjugation reactions, it is used to link molecules together, for example, to attach a small molecule drug to a protein.[2] It is crucial to remove any unreacted this compound from the reaction mixture to ensure the purity of the final conjugate. Excess linker can interfere with downstream applications and analytics, and potentially cause unwanted side effects in therapeutic applications.
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Since this compound contains a carboxylic acid group, it will be negatively charged at neutral or basic pH and can be separated from molecules with different charge properties.
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including:
-
The size of your target biomolecule: For large biomolecules like proteins or antibodies, size-based methods like SEC and dialysis are very efficient.
-
The properties of your target biomolecule: If your biomolecule has a different charge or hydrophobicity compared to this compound, IEC or RP-HPLC can be effective.
-
The required purity of your final product: For very high purity, a combination of methods may be necessary.
-
The scale of your experiment: Dialysis is suitable for a wide range of sample volumes, while SEC and HPLC are often used for smaller to medium-scale purifications.
Below is a decision workflow to help you select the appropriate method:
Method Comparison
| Method | Principle | Typical Efficiency for Small Molecule Removal | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. Larger molecules elute first. | >99% | Fast, gentle, good for buffer exchange. | Resolution can be limited for molecules of similar size. Sample volume is limited. |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane with a specific MWCO. | >95% (dependent on MWCO and dialysis volume/time) | Simple, scalable, cost-effective. | Can be slow, potential for sample loss if MWCO is not chosen correctly. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >99% | High resolution, good for analytical and preparative scale. | Can denature sensitive proteins, requires organic solvents. |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | >98% | High capacity, can be very selective. | Requires buffer optimization (pH and salt concentration), may not be suitable if the target molecule has a similar charge. |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) / Desalting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of conjugate and this compound | Inappropriate column choice: The exclusion limit of the column is not suitable for the size of your biomolecule. | For removing a small molecule like this compound (MW ~266 g/mol ) from a large protein, use a desalting column with a suitable exclusion limit (e.g., G-25 or G-50). |
| Sample volume is too large: Overloading the column reduces resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal resolution. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix: The biomolecule is interacting with the column material. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength. |
| The biomolecule is precipitating on the column: The buffer conditions are not optimal for your conjugate's solubility. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Suggested Solution |
| Unreacted this compound still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane: The pores of the membrane are too small for the this compound to pass through efficiently. | For this compound (MW ~266 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal. | Dialyze against a large volume of buffer (at least 100 times the sample volume) and change the buffer 2-3 times. Dialysis for at least 24 hours at 4°C is recommended. | |
| Significant loss of conjugated biomolecule | MWCO of the membrane is too large: The biomolecule is passing through the pores of the membrane. | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your biomolecule (generally, at least 3-5 times smaller). |
| Nuclease or protease contamination: The biomolecule is being degraded during the long dialysis process. | Use sterile buffers and consider adding protease inhibitors to the dialysis buffer. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) for the conjugate | Secondary interactions with the stationary phase: The biomolecule is interacting with the silica backbone of the column. | Use a column with end-capping or a polymer-based stationary phase. Add a small amount of an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase. |
| Co-elution of this compound and the conjugate | Inadequate separation gradient: The mobile phase gradient is not optimized to resolve the two components. | Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient may improve resolution. |
| Low recovery of the conjugate | Irreversible binding to the column: The conjugate is too hydrophobic and is not eluting from the column. | Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). Increase the percentage of organic solvent in the elution step. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Column (SEC)
This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule like a protein.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Reaction mixture containing the conjugated biomolecule and unreacted this compound
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.
-
Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm for proteins) to identify the fractions containing the purified conjugate.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing the small this compound linker from a much larger biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Large beaker (to hold the dialysis buffer)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring no leaks.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Buffer Exchange: Perform the dialysis at 4°C for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
References
Validation & Comparative
A Comparative Guide to Validating Hydroxy-PEG4-acid Conjugation Efficiency by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) linkers, such as Hydroxy-PEG4-acid, to biomolecules is a critical strategy in drug development to enhance therapeutic properties. Validating the efficiency of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. Mass spectrometry (MS) stands as a premier analytical technique for the definitive characterization of PEGylated molecules, providing precise data on conjugation efficiency and the distribution of species. This guide offers an objective comparison of mass spectrometry with alternative methods for validating this compound conjugation, supported by representative experimental data and detailed protocols.
Comparative Analysis of Validation Techniques
Mass spectrometry, particularly Matrix-assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), offers unparalleled accuracy in determining the molecular weight changes resulting from PEGylation.[1][2][3] This allows for the direct assessment of conjugation efficiency and the determination of the degree of PEGylation. Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide valuable, albeit less direct, information.[4][5]
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the performance of mass spectrometry compared to other common analytical techniques for the validation of this compound conjugation. The data presented is representative of typical results obtained in conjugation experiments.
| Analytical Technique | Principle | Quantitative Readout | Accuracy | Throughput | Key Advantages | Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Direct measurement of molecular weight shift, allowing for the calculation of the number of PEG units per molecule. | High | High | Provides direct and unambiguous confirmation of conjugation and distribution of PEGylated species. | Can have limitations in resolving highly heterogeneous samples. |
| LC-ESI-MS | Separates molecules by chromatography followed by mass analysis. | Quantification of different PEGylated species based on peak area and mass determination. | High | Medium | Combines the separation power of HPLC with the accuracy of mass spectrometry. | Can be more complex to set up and run compared to MALDI-TOF. |
| HPLC (SEC/RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). | Estimation of conjugation efficiency based on the relative peak areas of conjugated and unconjugated species. | Medium | High | Useful for assessing purity and detecting aggregation. | Indirect measurement of conjugation; co-elution can be an issue. |
| SDS-PAGE | Separates proteins based on molecular weight. | Visual estimation of conjugation based on the shift in band size. | Low | High | Simple, widely available, and cost-effective for a qualitative assessment. | Provides only an apparent molecular weight; band broadening can occur with PEGylated proteins. |
Experimental Protocols
Conjugation of this compound to a Protein
This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues) using EDC/NHS chemistry.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the reaction buffer.
-
Add a 5 to 20-fold molar excess of this compound, EDC, and NHS to the protein solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the PEG linker.
-
-
Conjugation Reaction:
-
Add the activated PEG solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate using mass spectrometry and other analytical techniques.
Mass Spectrometry Analysis of the Conjugate
This protocol provides a general workflow for analyzing the PEGylated protein using MALDI-TOF or LC-ESI-MS.
a) MALDI-TOF Mass Spectrometry
Materials:
-
Purified conjugate
-
MALDI Matrix (e.g., Sinapinic acid)
-
MALDI Target Plate
-
Calibration standards
Procedure:
-
Sample Preparation: Mix the purified conjugate solution (typically 1 mg/mL) with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Calibrate the instrument using known standards.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound linkers.
-
Calculate the mass difference between the peaks to confirm the addition of the PEG linker.
-
Determine the relative abundance of each species from the peak intensities to estimate the conjugation efficiency.
-
b) LC-ESI-MS
Materials:
-
Purified conjugate
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
Appropriate LC column (e.g., C4 or C8 for proteins)
Procedure:
-
LC Separation:
-
Inject the purified conjugate onto the LC system.
-
Elute the sample using a suitable gradient of organic solvent.
-
-
MS Detection:
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the eluting species.
-
Identify the peaks corresponding to the unconjugated and PEGylated protein.
-
Calculate the conjugation efficiency by comparing the peak areas of the different species in the chromatogram.
-
Visualizing the Workflow and Signaling Pathways
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for this compound conjugation and validation.
References
Hydroxy-PEG4-acid vs. SMCC Linkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison between Hydroxy-PEG4-acid, a hydrophilic polyethylene glycol (PEG)-based linker, and the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
This comparison delves into the fundamental properties of each linker, supported by a summary of their key characteristics and representative experimental protocols. The guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their bioconjugation applications.
Key Performance Characteristics: A Comparative Overview
The selection of a linker significantly influences the physicochemical properties and in vivo performance of an ADC.[] An ideal linker should be stable in circulation to prevent premature drug release, yet facilitate efficient payload delivery to the target cells.[][][3] Below is a table summarizing the key characteristics of this compound and SMCC linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Nature | Heterobifunctional, PEG-based linker.[4] | Heterobifunctional, non-cleavable crosslinker. |
| Solubility | High aqueous solubility due to the hydrophilic PEG spacer. This can improve the solubility of hydrophobic payloads. | Generally hydrophobic, which can lead to aggregation and rapid clearance of the ADC. A water-soluble analog, Sulfo-SMCC, is available. |
| Stability | Forms a stable amide bond upon conjugation. The PEG chain itself is stable. | Forms stable amide and thioether bonds. However, SMCC-based conjugates can be limited by instability in the circulatory system. The maleimide group can undergo hydrolysis, especially at pH > 7.5. The cyclohexane ring in SMCC decreases the rate of maleimide hydrolysis compared to linkers without this feature. |
| Immunogenicity | PEG linkers are generally considered to have low immunogenicity. However, anti-PEG antibodies can exist and may lead to accelerated blood clearance. The immunogenicity of PEG can be influenced by its molecular weight and structure. | As a small molecule, SMCC itself is not considered highly immunogenic. |
| Flexibility & Spacing | The defined length of the PEG4 unit provides a consistent and flexible spatial relationship between the conjugated molecules. | The cyclohexane ring provides a rigid spacer. |
| Conjugation Chemistry | The carboxylic acid reacts with primary amines (e.g., lysine residues) in the presence of activators like EDC or HATU. The hydroxyl group allows for further derivatization. | The N-hydroxysuccinimide (NHS) ester reacts with primary amines (pH 7-9), and the maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5. |
| Applications | Widely used in the synthesis of ADCs and PROTACs. The hydrophilic nature is advantageous for conjugating hydrophobic drugs. | A classic non-cleavable linker used in the development of ADCs, including the approved drug Kadcyla (T-DM1). |
| Payload Release | Typically used as a non-cleavable linker where the payload is released upon degradation of the antibody within the target cell. | As a non-cleavable linker, the payload is released after lysosomal degradation of the antibody-linker conjugate. This limits the bystander effect but can reduce off-target toxicity. |
Chemical Structures and Reaction Mechanisms
The distinct chemical structures of this compound and SMCC dictate their conjugation strategies and the properties of the resulting bioconjugates.
Caption: Chemical structures of this compound and SMCC linkers.
The conjugation of these linkers to biomolecules involves distinct chemical reactions, as illustrated in the workflow below.
Caption: Simplified workflows for bioconjugation using this compound and SMCC.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound and SMCC to proteins. It is important to note that optimal reaction conditions (e.g., molar ratios, incubation times, and temperature) should be determined experimentally for each specific application.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Prepare Reagents: Dissolve this compound, EDC, and NHS in DMSO or DMF to prepare stock solutions.
-
Activate this compound: In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution. Add EDC and NHS. The NHS ester of this compound can be pre-formed to improve reaction efficiency and stability of the activated linker.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
-
Characterization: Characterize the resulting conjugate for purity, concentration, and degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry).
Protocol 2: Two-Step Conjugation of a Payload to an Antibody using SMCC
Materials:
-
Antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing payload
-
Desalting column
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Antibody Modification:
-
Dissolve SMCC in DMSO or DMF immediately before use.
-
Add the desired molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer. The resulting product is the maleimide-activated antibody.
-
-
Conjugation to Payload:
-
Dissolve the sulfhydryl-containing payload in an appropriate solvent.
-
Add the payload solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding an excess of a low molecular weight thiol such as cysteine.
-
-
Purification: Purify the antibody-drug conjugate using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.
-
Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and biological activity.
Conclusion
The choice between this compound and SMCC linkers depends on the specific goals of the bioconjugation.
This compound offers significant advantages in terms of:
-
Enhanced Solubility: The hydrophilic PEG spacer can improve the solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads.
-
Reduced Aggregation: Improved solubility can lead to a reduction in aggregation, a common issue with ADCs.
-
Improved Pharmacokinetics: The PEG moiety can potentially extend the in vivo circulation half-life of the conjugate.
-
Homogeneity: As a monodispersed compound, this compound provides a defined linker length, contributing to a more homogeneous final product.
SMCC remains a relevant choice due to:
-
Proven Track Record: Its use in the FDA-approved ADC, Kadcyla, demonstrates its clinical viability.
-
High Stability: The thioether bond formed is highly stable, ensuring minimal premature drug release.
-
Well-Established Chemistry: The conjugation chemistry of NHS esters and maleimides is well-understood and widely used.
For applications where hydrophobicity of the payload is a concern and improved pharmacokinetic properties are desired, this compound presents a compelling alternative to SMCC. However, for non-cleavable ADC strategies where a long clinical history is valued, SMCC remains a standard. Ultimately, empirical testing is crucial to determine the optimal linker for a given antibody, payload, and therapeutic application.
References
A Researcher's Guide to Determining the Degree of PEGylation with Hydroxy-PEG4-acid: A Comparative Analysis of MALDI-TOF, SEC, HPLC, and NMR
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical quality attribute that significantly impacts the efficacy, safety, and pharmacokinetic profile of a therapeutic molecule. The covalent attachment of polyethylene glycol (PEG) chains, such as Hydroxy-PEG4-acid, can enhance solubility, extend circulating half-life, and reduce immunogenicity. This guide provides an objective comparison of four prominent analytical techniques for quantifying the degree of PEGylation with a discrete PEG linker like this compound: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Size-Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative performance data, and provide visual workflows to aid in selecting the most appropriate technique for your research needs.
Comparative Overview of Analytical Techniques
The choice of analytical method for determining the degree of PEGylation depends on various factors, including the nature of the molecule being PEGylated, the required level of precision and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance metrics for each of the four techniques in the context of analyzing molecules conjugated with this compound.
| Feature | MALDI-TOF Mass Spectrometry | Size-Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their hydrodynamic volume. | Separates molecules based on polarity or charge. | Measures the magnetic properties of atomic nuclei for structural and quantitative information. |
| Information Provided | Direct measurement of molecular weight, distribution of PEGylated species. | Separation of PEGylated species from unreacted molecule and free PEG. | Quantification of different PEGylated species and unreacted components. | Absolute quantification of the degree of PEGylation, structural confirmation. |
| Accuracy | High for molecular weight determination.[1] | Moderate, dependent on column calibration and resolution.[1] | High with appropriate standards and detectors.[1] | High, as it is a primary quantitative method (qNMR). |
| Precision (%RSD) | Generally <15% for quantification.[1] | High for retention time (<0.5%), moderate for peak area. | High for both retention time (<0.5%) and peak area (<2%). | High (<2%) with proper internal standards. |
| Sensitivity | Picomole to femtomole range.[1] | Microgram range. | Nanogram to microgram range. | Milligram range. |
| Throughput | High, rapid analysis of multiple samples. | Moderate, dependent on run time. | Moderate, dependent on run time. | Low to moderate, requires longer acquisition times. |
| Strengths | Fast, direct mass measurement, provides distribution of species. | Simple, robust, good for removing unreacted PEG. | High resolution, good for quantifying isomers. | Provides absolute quantification without the need for specific standards of the PEGylated molecule, non-destructive. |
| Limitations | Ionization suppression can affect quantification, potential for fragmentation. | Limited resolution for small PEG chains, potential for non-specific interactions. | Can be complex to develop methods, requires standards for quantification. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules. |
Experimental Protocols and Workflows
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the degree of PEGylation by directly measuring the mass increase upon conjugation with this compound. The resulting spectrum shows a distribution of peaks corresponding to the un-PEGylated molecule and the molecule with one or more PEG chains attached.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the PEGylated sample (e.g., a peptide) in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides and small molecules, in a solvent compatible with the sample (e.g., 50% acetonitrile/0.1% TFA).
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, enabling co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion linear or reflector mode, depending on the mass range and required resolution.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis:
-
The mass spectrum will display a series of peaks. The mass difference between adjacent peaks corresponds to the mass of the this compound moiety.
-
The degree of PEGylation can be determined by identifying the number of PEG units attached to the parent molecule. The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species.
-
Workflow for MALDI-TOF Analysis:
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution (hydrodynamic volume). As PEGylation increases the hydrodynamic radius of a molecule, SEC can be used to separate the PEGylated product from the un-PEGylated starting material and any excess, unreacted this compound.
Experimental Protocol:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase. A common mobile phase is a phosphate or saline buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dissolve the PEGylated sample in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the sample onto the SEC column.
-
Elute the sample isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution profile using a UV detector at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins, or a lower wavelength for molecules without tryptophan or tyrosine residues).
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to species with different hydrodynamic volumes. Typically, the PEGylated molecule will elute earlier than the un-PEGylated molecule. Unreacted this compound will elute last.
-
The degree of PEGylation can be estimated by the retention time shift compared to the un-PEGylated standard. The relative peak areas can be used to quantify the amount of each species.
-
Workflow for SEC Analysis:
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique that separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a molecule, leading to earlier elution from an RP-HPLC column. This method can provide high-resolution separation of different PEGylated species.
Experimental Protocol:
-
System Preparation:
-
Equilibrate the RP-HPLC column (e.g., a C4 or C18 column) with the initial mobile phase conditions. A common mobile phase system consists of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the PEGylated sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the column.
-
Elute the sample using a gradient of increasing organic solvent (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile with a UV detector.
-
-
Data Analysis:
-
The chromatogram will display peaks corresponding to the un-PEGylated molecule and the different PEGylated species. The PEGylated molecules will typically elute earlier than the un-PEGylated molecule.
-
The peak areas can be used to quantify the relative amounts of each species.
-
Workflow for HPLC Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a highly accurate method for determining the degree of PEGylation. It allows for the direct quantification of the PEG chains relative to the parent molecule by comparing the integral of the characteristic PEG proton signals to the integral of specific proton signals from the parent molecule.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the PEGylated sample in a deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) with a distinct NMR signal that does not overlap with the sample signals.
-
-
Instrumental Analysis:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Important parameters to optimize include the number of scans (for a good signal-to-noise ratio) and the relaxation delay (to ensure full relaxation of all protons for accurate integration).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase and baseline correction).
-
Integrate the characteristic repeating ethylene glycol unit signal of the PEG chain (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the parent molecule. Also, integrate the signal from the internal standard.
-
Calculate the degree of PEGylation by comparing the ratios of the integrals, taking into account the number of protons each signal represents.
-
Workflow for NMR Analysis:
Conclusion
The characterization of molecules PEGylated with this compound requires careful selection of analytical methodology. MALDI-TOF mass spectrometry offers a rapid and direct way to determine the molecular weight and distribution of PEGylated species. SEC and HPLC are valuable chromatographic techniques for separating and quantifying the components of a PEGylation reaction mixture, with HPLC generally providing higher resolution. For absolute and highly accurate quantification, ¹H NMR spectroscopy stands out as a powerful, albeit less sensitive, technique. Often, a combination of these orthogonal methods provides the most comprehensive understanding of the degree of PEGylation and the overall quality of the final product, ensuring the development of safe and effective PEGylated therapeutics.
References
A Comparative Guide to Purity Assessment of Hydroxy-PEG4-acid Derivatives by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) derivatives is a critical parameter that can significantly impact the efficacy and safety of resulting conjugates. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), has emerged as a powerful tool for the precise purity determination of compounds like Hydroxy-PEG4-acid. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Alternative Purity Assessment Methods
The choice of an analytical method for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. While methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are widely used, qNMR offers distinct advantages in terms of direct quantification without the need for identical reference standards.[1][2]
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the signal intensity of nuclei in a magnetic field, which is directly proportional to the number of nuclei. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Primary Output | Spectrum with signals corresponding to different nuclei; signal integrals are used for quantification. | Chromatogram with peaks corresponding to different components; peak area is used for quantification. | Mass spectrum showing the mass-to-charge ratio of detected ions. |
| Quantification | Absolute quantification using an internal standard of known purity.[2] | Relative quantification based on the peak area percentage; requires reference standards for absolute quantification. | Primarily qualitative; can be quantitative with appropriate standards and calibration. |
| Accuracy | High, with relative standard deviations typically below 1%.[1] | High, but dependent on the purity of the reference standard. | Can be influenced by ionization efficiency and matrix effects. |
| Precision | High, with excellent reproducibility.[1] | High, with good run-to-run and inter-laboratory reproducibility. | Generally lower than NMR and HPLC for quantitative purposes. |
| Impurity Detection | Can detect and quantify impurities containing the observed nucleus, provided their signals are resolved. | Excellent for separating and detecting a wide range of impurities, including those structurally similar to the main component. | Highly sensitive for detecting impurities with different molecular weights. |
| Structural Information | Provides detailed structural information about the analyte and any observed impurities. | Provides limited structural information (retention time). | Provides molecular weight information, which can help in impurity identification. |
| Sample Throughput | Can be automated for high-throughput analysis. | Well-suited for automated, high-throughput analysis. | Can be coupled with chromatography for high-throughput analysis. |
| "Green" Aspect | Does not generate significant solvent waste. | Generates considerable solvent waste. | Solvent usage depends on the sample introduction method. |
Experimental Protocol: Purity Assessment of this compound by ¹H NMR
This protocol outlines a general procedure for determining the purity of this compound using quantitative ¹H NMR (qNMR) with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃))
-
NMR spectrometer (≥400 MHz recommended)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be chosen to give well-defined, integrable signals for both.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 25 °C).
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a quantitative ¹H NMR spectrum. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment.
-
Flip Angle: A small flip angle (e.g., 30°) to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification. A value of 30 seconds is often recommended.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integrals with <1% error).
-
Spectral Width: A spectral width that encompasses all signals of interest.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet corresponding to the methylene protons adjacent to the hydroxyl group) and a known signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Identifying Potential Impurities:
Common impurities in the synthesis of this compound may include residual starting materials, byproducts from incomplete reactions, or side products. For example, if synthesized from tetraethylene glycol, residual diol could be an impurity. The ¹H NMR spectrum should be carefully examined for unexpected signals. Resources with chemical shifts of common laboratory solvents and reagents can be helpful in identifying such impurities. It is also important to be aware of the ¹³C satellite peaks of the main PEG backbone, which can sometimes be mistaken for impurities.
Visualizing the Workflow and Data Analysis
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in data analysis for purity determination by qNMR.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor cells.[3] These triggers can include:
-
Enzymatic Cleavage: Utilizing proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[3]
-
pH Sensitivity: Employing acid-labile groups, like hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) compared to the physiological pH of the cytosol (pH 7.4).
-
Reductive Cleavage: Incorporating disulfide bonds that are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside tumor cells than in the plasma.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.
Non-cleavable linkers, in contrast, are characterized by their high stability and lack of a specific cleavage site. The release of the payload is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This approach minimizes the risk of premature drug release and can lead to lower systemic toxicity.
References
A Researcher's Guide to Characterizing PEGylated Proteins with Size-Exclusion Chromatography
For researchers, scientists, and drug development professionals, precise and reliable characterization of PEGylated proteins is paramount for ensuring product quality, safety, and efficacy. Size-Exclusion Chromatography (SEC) stands out as a fundamental analytical technique for this purpose. This guide provides an objective comparison of SEC with other methods, supported by experimental data, and offers detailed protocols to aid in your research.
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life and reduce immunogenicity.[1][2] However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, free PEG, and proteins with varying degrees of PEGylation, necessitates robust analytical methods for characterization.[3]
Size-Exclusion Chromatography (SEC) is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[4][] This makes it particularly well-suited for analyzing the products of a PEGylation reaction, as the addition of PEG chains significantly increases the size of the protein.
Comparing Analytical Techniques for PEGylated Protein Analysis
While SEC is a cornerstone for analyzing PEGylated proteins, other chromatographic techniques such as Reversed-Phase Chromatography (RPC) and Ion-Exchange Chromatography (IEC) can also be employed. The choice of method often depends on the specific characteristics of the protein and the information required.
| Analytical Technique | Principle of Separation | Key Advantages for PEGylated Proteins | Key Limitations for PEGylated Proteins |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Directly separates based on the key change induced by PEGylation (size). Good for quantifying aggregates and different PEGylated species (mono-, di-PEGylated, etc.). | May have limited resolution between the PEGylated conjugate and free PEG, especially for large PEGs. Polydispersity of the PEG can broaden elution peaks. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. | Can provide excellent resolution between the non-PEGylated protein, free PEG, and the PEGylated conjugate based on differences in their hydrophobicities. | Requires organic mobile phases and high temperatures, which can potentially denature the protein. |
| Ion-Exchange Chromatography (IEC) | Separation based on surface charge. | PEGylation can shield the surface charges of the protein, altering its interaction with the stationary phase and allowing for separation of different PEGylated species and positional isomers. | The "shielding" effect can sometimes lead to weak interactions and poor separation. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation combined with MALS, UV, and Refractive Index (RI) detectors. | Provides absolute molecular weight determination of the eluting species, allowing for precise identification of the degree of PEGylation and detection of aggregates. | Requires specialized and more expensive equipment. Data analysis can be more complex. |
Predicting Separation Success in SEC
The success of an SEC separation for a PEGylation reaction mixture depends on the relative hydrodynamic radii (Rh) of the protein, the activated PEG (aPEG), and the resulting conjugate. A larger difference in Rh between these species will result in better resolution. The following table, adapted from predictive models, indicates the likelihood of achieving adequate analytical separation by SEC based on the molecular weights of the protein and the PEG.
| Protein MW (kDa) | aPEG MW (kDa) | Predicted Rh Ratio (Conjugate/aPEG) | Predicted Rh Ratio (Conjugate/Protein) | Predicted Resolution of All Three Components |
| 25 | 40 | 1.03 | 3.08 | Good |
| 50 | 40 | 1.07 | 2.52 | Challenging |
| 100 | 40 | 1.12 | 2.10 | Challenging |
| 150 | 40 | 1.17 | 1.91 | Challenging |
| 20 | 5 | 1.25 | 1.13 | Challenging |
| 50 | 5 | 1.05 | 1.08 | Poor |
| 150 | 5 | 1.02 | 1.05 | Poor |
A higher "Predicted Rh Ratio" indicates a greater difference in size and a higher likelihood of successful separation. "Good" indicates that baseline or near-baseline separation of the protein, aPEG, and conjugate is expected. "Challenging" suggests partial overlap of peaks, particularly between the conjugate and aPEG. "Poor" indicates significant overlap, making quantification difficult.
Experimental Protocol: SEC Analysis of a PEGylated Protein
This protocol provides a general framework for the analysis of a PEGylated protein using a standard HPLC or UPLC system. Optimization of specific parameters may be required for different protein-PEG conjugates.
Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG in a reaction mixture.
Materials:
-
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG detection).
-
Size-exclusion chromatography column suitable for the molecular weight range of the analytes (e.g., TSK-GEL SW series, Superdex).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, such as phosphate-buffered saline (PBS). The presence of an agent like arginine (e.g., 200 mM) can sometimes reduce non-specific interactions and improve peak shape.
-
PEGylated protein reaction mixture.
-
Standards for the native protein and activated PEG.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Ensure the mobile phase is filtered and degassed to prevent bubble formation.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the column.
-
Monitor the elution profile using the UV detector (typically at 280 nm for protein detection). If available, use an RI detector in series to detect the PEG, which lacks a strong UV chromophore.
-
Collect data for a sufficient duration to allow all components to elute.
-
-
Data Analysis:
-
Identify the peaks corresponding to the aggregated protein (if any, eluting first), the PEGylated conjugate, the native protein, and the free PEG based on their elution times.
-
Integrate the peak areas to determine the relative abundance of each species.
-
For quantitative analysis, create a calibration curve using known concentrations of the native protein standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of characterizing PEGylated proteins using SEC and the decision-making process based on the outcomes.
References
- 1. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
Comparison Guide: Quantification of Protein Conjugation with Hydroxy-PEG4-acid
This guide provides an objective comparison of common analytical techniques for the quantification of protein conjugates prepared using Hydroxy-PEG4-acid. Detailed experimental protocols and representative data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Overview of the Conjugation and Quantification Workflow
Protein conjugation with this compound typically involves the activation of its terminal carboxylic acid group using carbodiimide chemistry (e.g., EDC and NHS) to form an amine-reactive NHS ester. This ester then reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond. Accurate quantification of the attached PEG (Polyethylene Glycol) chains, or the degree of conjugation, is critical for ensuring product consistency, efficacy, and safety.
The general workflow involves the initial conjugation reaction followed by purification and subsequent analysis using various analytical techniques to determine the average number of PEG molecules conjugated per protein.
Figure 1. General experimental workflow for protein PEGylation and quantification.
Comparison of Quantification Methodologies
Four widely used methods for quantifying protein-PEG conjugates are compared:
-
TNBSA Assay: An indirect colorimetric method that measures the remaining free primary amines.
-
SDS-PAGE with Barium-Iodide Staining: A gel electrophoresis method that visualizes the increase in molecular weight and specifically detects PEG.
-
Reversed-Phase HPLC (RP-HPLC): A chromatographic technique that separates protein species based on their degree of PEGylation.
-
MALDI-TOF Mass Spectrometry: A mass analysis technique that provides a precise mass for each PEGylated species.
The performance of these methods is compared for a model conjugation of Bovine Serum Albumin (BSA, ~66.5 kDa) with this compound (236.24 Da).
TNBSA (Trinitrobenzene Sulfonic Acid) Assay
The TNBSA assay quantifies the number of primary amine groups remaining on the protein after conjugation. By comparing this to the number of amines on the unconjugated protein, the degree of conjugation can be calculated. The reaction of TNBSA with a primary amine produces a soluble, yellow-orange derivative that can be measured spectrophotometrically at 335 nm.
Figure 2. Reaction of TNBSA with a primary amine on a protein.
Experimental Protocol:
-
Prepare Standards: Create a standard curve using a known concentration of the unconjugated protein (e.g., 0.1 to 2.0 mg/mL).
-
Sample Preparation: Dilute the PEGylated protein sample to fall within the range of the standard curve.
-
Reaction Setup: In a 96-well plate, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) to each well.
-
Add Samples: Add 50 µL of each standard and sample to the appropriate wells.
-
Initiate Reaction: Add 25 µL of 0.1% (w/v) TNBSA solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Measurement: Measure the absorbance at 335 nm using a plate reader.
-
Calculation: Determine the concentration of free amines in the sample from the standard curve. The degree of conjugation is calculated as: Degree of Conjugation = (Total Amines in Control) - (Free Amines in Sample)
Quantitative Data Summary:
| Sample | Absorbance at 335 nm (Avg.) | Calculated Free Amines (moles/mole protein) | Degree of Conjugation (moles PEG/mole protein) |
|---|---|---|---|
| Unconjugated BSA | 1.254 | 59 (Reference) | 0 |
| PEGylated BSA | 0.836 | 39.3 | 19.7 |
SDS-PAGE with Barium-Iodide Staining
SDS-PAGE separates proteins by size. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower than its actual molecular weight would suggest. Barium-Iodide staining specifically visualizes PEG chains, confirming conjugation.
Experimental Protocol:
-
Gel Preparation: Prepare a 10% Tris-Glycine polyacrylamide gel.
-
Sample Loading: Load 10 µg of unconjugated BSA and PEGylated BSA into separate wells. Include a molecular weight marker.
-
Electrophoresis: Run the gel at 120V for 90 minutes.
-
Coomassie Staining (Optional): Stain the gel with Coomassie Brilliant Blue to visualize all proteins, then destain.
-
Barium-Iodide Staining: a. Incubate the gel in 5% Barium Chloride (BaCl₂) for 15 minutes. b. Rinse briefly with deionized water. c. Incubate in 0.1 M Iodine solution (I₂) until white/brown bands appear against a dark background. d. Wash with water to stop the reaction and document the gel.
Quantitative Data Summary:
| Sample | Apparent MW (Coomassie) | Barium-Iodide Staining Result | Interpretation |
|---|---|---|---|
| Unconjugated BSA | ~67 kDa | Negative | No PEG present. |
| PEGylated BSA | >150 kDa (diffuse band) | Positive (strong signal) | Successful conjugation; high degree of polydispersity. |
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. The addition of hydrophilic PEG chains decreases the protein's retention time on a hydrophobic C4 or C8 column. This allows for the separation and quantification of unconjugated protein from species with varying degrees of PEGylation.
Experimental Protocol:
-
System: HPLC system with a UV detector (280 nm).
-
Column: C4 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Injection: Inject 20 µg of the sample.
-
Analysis: Integrate the peak areas to determine the relative percentage of each species.
Quantitative Data Summary:
| Peak Retention Time (min) | Species Identity | Relative Peak Area (%) |
|---|---|---|
| 22.5 | Unconjugated BSA (P0) | 4.5% |
| 21.8 | Mono-PEGylated (P1) | 10.2% |
| 21.1 | Di-PEGylated (P2) | 18.5% |
| 20.4 | Tri-PEGylated (P3) | 25.3% |
| <20.0 | Higher Order Species (P4+) | 41.5% |
MALDI-TOF Mass Spectrometry
MALDI-TOF provides the most precise measurement by directly determining the mass of the intact protein conjugates. The mass difference between peaks in the spectrum corresponds to the mass of a single this compound unit, allowing for unambiguous determination of the number of attached PEG chains.
Experimental Protocol:
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile, 0.1% TFA.
-
Sample Spotting: Mix the protein sample (1 µL, ~1 mg/mL) with the matrix solution (1 µL) directly on the MALDI target plate. Allow to air dry completely.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Data Analysis: Identify the mass of the unconjugated protein (P0) and subsequent peaks (P1, P2, P3...). The mass of each peak should be Pn = P0 + n * (Mass of PEG unit).
Quantitative Data Summary:
| Observed Mass (Da) | Species Identity | Mass of PEG Unit (Da) |
|---|---|---|
| 66,430 | Unconjugated BSA (P0) | - |
| 66,665 | P1 (1 PEG) | 235 |
| 66,902 | P2 (2 PEG) | 237 |
| 67,139 | P3 (3 PEG) | 237 |
| ... (distribution observed) | ... | ... |
Overall Method Comparison
| Feature | TNBSA Assay | SDS-PAGE | RP-HPLC | MALDI-TOF MS |
| Output | Average degree of conjugation | Qualitative visualization, size estimate | Quantitative distribution of species | Precise mass of each species |
| Resolution | None (ensemble average) | Low (smear/band shift) | Medium (resolves low-order species) | High (single PEG unit resolution) |
| Throughput | High (96-well plate) | Medium | Low | Medium |
| Equipment | Spectrophotometer | Electrophoresis unit | HPLC system | Mass Spectrometer |
| Cost / Sample | Low | Low | Medium | High |
| Key Strength | Simple, fast, inexpensive | Direct visualization of conjugation | Good for purity assessment | Unambiguous, highly precise |
| Key Weakness | Indirect, assumes all amines react | Low resolution, not quantitative | May not resolve all species | Requires specialized equipment |
A Comparative Guide to the Effects of Different PEG Linker Lengths on ADC Efficacy
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's overall performance. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key variable that can be fine-tuned to optimize an ADC's efficacy and safety profile.[1][2]
This guide provides an objective comparison of the effects of different PEG linker lengths on ADC efficacy, supported by experimental data. It aims to assist researchers in making informed decisions during the ADC design and development process.
The Role of PEG Linkers in ADCs
The incorporation of PEG linkers in ADCs offers several advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. The hydrophilic nature of PEG helps to counteract this, improving the solubility and formulation of the ADC, especially at higher drug-to-antibody ratios (DARs).[3][4][5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life. This extended circulation time can lead to greater accumulation of the ADC in tumor tissues.
-
Reduced Immunogenicity: The PEG chain can act as a shield, potentially reducing the immunogenicity of the ADC.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
Comparative Analysis of PEG Linker Lengths
The selection of a specific PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The optimal length is often specific to the antibody, payload, and target antigen.
The following table summarizes quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
| PEG Linker Length | In Vitro Cytotoxicity | Plasma Clearance / Half-Life | In Vivo Efficacy (Tumor Growth Inhibition) | Key Findings & References |
| Non-PEGylated | Baseline | Baseline | 11% decrease in tumor weight | Control for comparison. |
| Short (PEG2, PEG4) | Generally maintained | Faster clearance compared to longer linkers | 35-45% decrease in tumor weights | Provides better ADC stability by anchoring the payload within the antibody's spatial shield. |
| Medium (PEG8, PEG12) | Maintained or slightly decreased | Slower clearance, increased plasma exposure | 75-85% reduction in tumor weights | Often represents a balance between improved PK and potent cytotoxicity. A threshold effect is often observed around PEG8. |
| Long (PEG24) | Variable, can be decreased | Significantly increased plasma exposure and lower clearance | 75-85% reduction in tumor weights | Dramatically improves PK profile, beneficial for hydrophobic payloads or low antigen expression. |
| Very Long (PEG4k, PEG10k) | Reduced (4.5 to 22-fold decrease) | Significantly increased half-life (2.5 to 11.2-fold increase) | Improved in vivo efficacy despite lower in vitro potency | Prolonged half-life leads to better tumor accumulation and therapeutic effect. |
Note: The data presented is a synthesis from multiple studies and the exact values can vary depending on the specific ADC components and experimental models used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the effects of PEG linker length on ADC efficacy.
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ADCs with different PEG linker lengths for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth and Grouping: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ADCs with different PEG linkers).
-
ADC Administration: ADCs are administered intravenously at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to Analytical Methods for the Quality Control of Hydroxy-PEG4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of small molecules, peptides, and proteins. Hydroxy-PEG4-acid is a discrete PEG linker valued for its defined length, hydrophilicity, and heterobifunctional nature, which allows for the precise connection of a payload to a target molecule.[1][2][3] Rigorous analytical characterization is imperative to ensure the quality, consistency, and efficacy of these conjugates.[1] This guide provides a comparative overview of key analytical techniques for the quality control of this compound conjugates, complete with experimental protocols and data presentation.
Comparison of Key Analytical Methods
The quality control of this compound conjugates relies on a suite of analytical methods, each providing unique insights into the critical quality attributes of the conjugate. The most common and powerful techniques include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle of Separation/Analysis | Information Provided | Advantages | Limitations | Typical Application for this compound Conjugates |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume in solution.[4] | Purity, aggregation, separation of conjugate from free (unreacted) PEG and unconjugated starting material. | Robust and reproducible method for analyzing size variants. | Limited resolution for species with similar hydrodynamic radii. May not be suitable for determining precise molecular weight alone. | Assessment of conjugation efficiency by separating the larger conjugate from the smaller, unreacted this compound and the starting molecule. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, identification and quantification of unreacted starting materials, conjugate, and impurities. | High resolution and sensitivity. Well-established methods are available. | The broad peak shape of heterogeneous PEG conjugates can be a challenge. May require method optimization for each specific conjugate. | Quantification of the conjugate and unreacted starting materials. Stability-indicating assays to monitor for degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography coupled with mass-to-charge ratio detection. | Confirmation of identity (molecular weight), purity, and structure of the conjugate and any impurities or degradation products. | High specificity and sensitivity. Provides definitive molecular weight information. | The polydispersity of longer PEG chains can complicate mass spectra, though less of an issue for a discrete PEG like this compound. Ionization efficiency can vary. | Unambiguous confirmation of successful conjugation by identifying the exact mass of the this compound conjugate. Characterization of any side-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation, confirmation of conjugation site, and quantification of the degree of PEGylation. | Provides detailed structural information. Can be quantitative. | Lower sensitivity compared to other methods. Can be complex to interpret for large molecules or complex mixtures. | Verification of the this compound structure post-conjugation and confirming the attachment site on the target molecule. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific this compound conjugates.
Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the purity of the conjugate and separate it from unreacted starting materials and potential aggregates.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: TSKgel G3000SWXL or similar SEC column suitable for the molecular weight range of the conjugate.
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm or 280 nm, depending on the chromophores present in the conjugate.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Analysis: The conjugate, having a larger hydrodynamic volume, will elute earlier than the unconjugated starting materials and free this compound. Peak areas are integrated to determine the relative purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the conjugate and quantify related substances.
Methodology:
-
System: UPLC or HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm, 254 nm, or 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the conjugate in a mixture of Mobile Phase A and B to a concentration of 0.5-1 mg/mL.
-
Analysis: The retention time of the conjugate will differ from the more or less hydrophobic starting materials and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Methodology:
-
System: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Utilize the RP-HPLC method described above. The mobile phase may need to be modified to use a volatile acid like formic acid instead of TFA for better MS sensitivity.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: The acquired mass spectrum is deconvoluted to determine the zero-charge mass of the conjugate.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structure of the conjugate and the site of PEGylation.
Methodology:
-
System: 300 or 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated solvent appropriate for the conjugate (e.g., D₂O, DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. The characteristic peaks of the PEG linker (typically in the 3.5-3.7 ppm range) should be present in the conjugate's spectrum. Shifts in the peaks of the parent molecule can indicate the site of conjugation.
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the analytical workflows.
Caption: Workflow for Size Exclusion Chromatography analysis.
Caption: Workflow for LC-MS analysis of conjugates.
References
Safety Operating Guide
Proper Disposal of Hydroxy-PEG4-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Hydroxy-PEG4-acid is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its disposal, adhering to safety and regulatory standards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, making responsible disposal paramount.[1]
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by an approved waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes, and weighing paper), and contaminated absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms.
-
Ensure the label also includes the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, contact your EHS department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting and documenting the disposal of hazardous chemical waste.
-
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or absorbent pads.
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the initial rinsate as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but always confirm with your local EHS regulations.[2]
-
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing concentration limits for various disposal methods of this compound. The guiding principle is to dispose of any concentration of this chemical as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Hydroxy-PEG4-acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Hydroxy-PEG4-acid are paramount for laboratory safety and regulatory compliance. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 937188-59-5 | C11H22O7 | 266.29 g/mol |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
GHS Precautionary Statements: [1]
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Inspect gloves before use. |
| Body | Laboratory coat. | Standard lab coat for small quantities. An impervious apron should be worn for larger quantities. |
| Respiratory | Use in a well-ventilated area. | A respirator may be necessary if ventilation is inadequate or for large spills. |
Operational Plan: Handling and Storage
Adherence to safe handling and storage practices is crucial to prevent accidents and maintain the chemical's integrity.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer:
-
If the compound is a solid, handle it in a way that avoids dust formation.
-
For transfers, use appropriate tools such as a spatula or a funnel.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
In Solution: When preparing solutions, add the this compound to the solvent slowly while stirring. The hydrophilic PEG spacer increases its solubility in aqueous media.[2]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Clean all equipment used in the process.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C for long-term storage.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm with local EHS regulations.
Waste Container Labeling:
All hazardous waste containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful if Swallowed," "Aquatic Toxin")
-
The date the waste was first added to the container.
Spill Cleanup:
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
